L-Isoleucine-13C6,15N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
202468-35-7 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
AGPKZVBTJJNPAG-JZHNXQILSA-N |
Isomerische SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
CCC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-Isoleucine-¹³C₆,¹⁵N: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. This document details its chemical properties, applications, and provides in-depth experimental protocols for its use in key research methodologies.
Introduction to L-Isoleucine-¹³C₆,¹⁵N
L-Isoleucine-¹³C₆,¹⁵N is a non-radioactive, heavy-isotope-labeled form of the essential amino acid L-isoleucine. In this molecule, all six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope nitrogen-15 (¹⁵N). This labeling strategy results in a molecule that is chemically identical to its natural counterpart but has a significantly greater mass. This mass difference is the cornerstone of its utility in a variety of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The dual labeling with both ¹³C and ¹⁵N provides a distinct mass shift, which is highly advantageous for quantitative proteomics and metabolic flux analysis, allowing for clear differentiation from unlabeled or partially labeled molecules.
Physicochemical Properties
A summary of the key quantitative data for L-Isoleucine-¹³C₆,¹⁵N is presented in the table below, facilitating easy comparison of its properties.
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ | --INVALID-LINK-- |
| Molecular Weight | 138.12 g/mol | --INVALID-LINK-- |
| Exact Mass | 138.098 g/mol | --INVALID-LINK-- |
| CAS Number | 202468-35-7 | --INVALID-LINK-- |
| Isotopic Purity (¹³C) | ≥98 atom % | --INVALID-LINK-- |
| Isotopic Purity (¹⁵N) | ≥98 atom % | --INVALID-LINK-- |
| Chemical Purity | ≥95% (CP) | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 168-170 °C | --INVALID-LINK-- |
Applications in Research
L-Isoleucine-¹³C₆,¹⁵N is a versatile tool employed in a range of sophisticated research applications:
-
Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing either the "light" (natural) or "heavy" (isotope-labeled) form of an essential amino acid. L-Isoleucine-¹³C₆,¹⁵N serves as the "heavy" standard. By combining lysates from cells grown under different conditions and analyzing the peptide ratios by mass spectrometry, researchers can accurately quantify changes in protein abundance.
-
Metabolic Flux Analysis (MFA): This compound is used as a tracer to delineate and quantify the flow of metabolites through various biochemical pathways. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can gain insights into the activity of pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. This is particularly valuable in studying metabolic reprogramming in diseases like cancer.
-
Protein Turnover Studies: The rate of protein synthesis and degradation can be determined by monitoring the incorporation (pulse) and subsequent loss (chase) of L-Isoleucine-¹³C₆,¹⁵N in the proteome over time.
-
Internal Standard for Mass Spectrometry: Due to its distinct mass, it serves as an excellent internal standard for the accurate quantification of unlabeled L-isoleucine in complex biological samples.
-
NMR Spectroscopy: The ¹³C and ¹⁵N nuclei are NMR-active, making this labeled amino acid useful for structural and dynamic studies of proteins.
Key Signaling and Metabolic Pathways
L-Isoleucine is a branched-chain amino acid (BCAA) that plays a critical role in cellular metabolism. The diagram below illustrates the catabolic pathway of BCAAs, including isoleucine.
Caption: Catabolism of L-Isoleucine.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing L-Isoleucine-¹³C₆,¹⁵N.
SILAC for Quantitative Proteomics
The following diagram outlines the general workflow for a SILAC experiment.
An In-depth Technical Guide to L-Isoleucine-13C6,15N: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and core applications of L-Isoleucine-13C6,15N, a stable isotope-labeled amino acid crucial for advanced research in proteomics and metabolomics.
Core Chemical and Physical Properties
This compound is a non-radioactive, isotopically enriched form of the essential amino acid L-isoleucine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling results in a precise mass shift, making it an invaluable tracer in mass spectrometry-based analyses.
The key quantitative properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and databases.
| Property | Value | References |
| Molecular Formula | ¹³C₆H₁₃¹⁵NO₂ | [1][2][3] |
| Molecular Weight | 138.12 g/mol | [1][2][4][5][6][7] |
| Exact Mass | 138.112 Da | [6] |
| CAS Number | 202468-35-7 | [1][2][4][7][8] |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [2] |
| Chemical Purity | ≥95% (CP) | [1][2] |
| Physical Form | Solid, white to off-white powder | [1][9] |
| Melting Point | 168-170 °C (literature) | [1][2] |
| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl | [1][2] |
| Mass Shift (M+) | M+7 | [1][2] |
Applications in Research and Development
This compound is a critical tool in various research areas, primarily due to its utility as an internal standard and tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9] Its applications are central to quantitative proteomics and metabolic flux analysis, providing deep insights into cellular processes, disease mechanisms, and drug action.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations.[10][11][12] The methodology involves metabolically incorporating "light" (natural abundance) and "heavy" (isotope-labeled) amino acids into the proteomes of two distinct cell populations. This compound serves as a "heavy" amino acid in this context.
The general workflow for a SILAC experiment using this compound is depicted below.
Caption: General experimental workflow for a SILAC experiment.
-
Cell Culture and Labeling:
-
Select two populations of the same cell line.
-
Culture one population in "light" SILAC medium containing natural L-isoleucine.
-
Culture the second population in "heavy" SILAC medium, where natural L-isoleucine is replaced with this compound.
-
Ensure cells undergo a sufficient number of doublings (typically at least five) to achieve complete incorporation (>97%) of the labeled amino acid.[11][13] This can be verified by a preliminary mass spectrometry analysis.
-
-
Experimental Treatment:
-
Apply the desired experimental condition (e.g., drug treatment) to one cell population (typically the "heavy" labeled cells) while maintaining the other as a control.[14]
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer to extract the proteins.
-
Determine the protein concentration for each lysate using a standard protein assay.
-
-
Sample Mixing and Digestion:
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
-
Data Analysis:
Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[18][19] By introducing a ¹³C-labeled substrate, such as this compound, into a biological system, researchers can trace the flow of the ¹³C atoms through the metabolic network.
The workflow for a 13C-MFA experiment involves several key stages, from experimental design to computational modeling and analysis.
Caption: Workflow for a 13C-Metabolic Flux Analysis experiment.
-
Experimental Design:
-
Define the metabolic network of interest and the specific fluxes to be quantified.[14]
-
Select the appropriate ¹³C-labeled tracer. In this case, this compound would be used to trace the catabolism of isoleucine.
-
-
Isotopic Labeling Experiment:
-
Culture cells in a defined medium containing this compound until they reach a metabolic and isotopic steady state.[14]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism to halt all enzymatic activity.[18]
-
Extract intracellular metabolites for analysis.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) or NMR spectroscopy.[18] This provides the mass isotopomer distributions.
-
-
Metabolic Network Model Construction:
-
Construct a stoichiometric model of the relevant metabolic pathways.[14]
-
-
Flux Estimation:
-
Statistical Analysis:
-
Perform statistical analyses to assess the goodness-of-fit of the estimated fluxes and to calculate confidence intervals for each flux value.[14]
-
Isoleucine Catabolism and its Link to Central Carbon Metabolism
Caption: Isoleucine catabolism pathway feeding into the TCA cycle.
Conclusion
This compound is an indispensable tool for modern biological and biomedical research. Its well-defined chemical and physical properties, coupled with its utility in powerful analytical techniques like SILAC and 13C-MFA, enable researchers to gain unprecedented quantitative insights into complex biological systems. This guide provides a foundational understanding of its core characteristics and a detailed overview of its application in key experimental workflows, empowering scientists and drug development professionals to leverage this technology for their research endeavors.
References
- 1. agilent.com [agilent.com]
- 2. L -Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 8. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 20. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 21. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 22. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. ttuhsc.edu [ttuhsc.edu]
A Technical Guide to the Synthesis of L-Isoleucine-¹³C₆,¹⁵N for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of applications in modern research, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics. The incorporation of ¹³C and ¹⁵N isotopes allows for the precise tracking and quantification of isoleucine metabolism, protein synthesis, and protein structure determination.
Overview of Synthesis Strategies
The synthesis of uniformly labeled L-Isoleucine-¹³C₆,¹⁵N primarily relies on two main strategies: microbial fermentation and chemo-enzymatic methods. The choice of method depends on factors such as desired yield, isotopic purity, cost, and available resources.
-
Microbial Fermentation: This approach utilizes microorganisms, such as Corynebacterium glutamicum or Escherichia coli, that are capable of overproducing L-isoleucine. By providing ¹³C-labeled glucose as the carbon source and ¹⁵N-labeled ammonium salts as the nitrogen source in the culture medium, the microorganisms incorporate the stable isotopes into the entire carbon skeleton and the amino group of L-isoleucine.
-
Chemo-enzymatic Synthesis: This strategy combines chemical synthesis to create labeled precursors with enzymatic reactions to achieve the final stereospecific conversion to L-isoleucine. This method can offer high isotopic purity and stereoselectivity. For instance, a labeled α-keto acid precursor can be enzymatically aminated using a dehydrogenase with a labeled nitrogen source.
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthesis and analysis of isotopically labeled L-isoleucine.
Table 1: Microbial Synthesis of L-[¹⁵N]Isoleucine
| Parameter | Value | Reference |
| Microorganism | Corynebacterium glutamicum (ATCC 13032) | [1] |
| ¹⁵N Source | [¹⁵N]Ammonium sulfate | [1] |
| Carbon Source | Glucose, α-ketobutyrate | [1] |
| Product Concentration | 120 µmol/mL | [1] |
| Isotopic Enrichment | 96 atom % ¹⁵N | [1] |
Table 2: Properties of Commercially Available L-Isoleucine-¹³C₆,¹⁵N
| Property | Value | Reference |
| Isotopic Purity | 98-99 atom % ¹³C, 98-99 atom % ¹⁵N | |
| Chemical Purity | ≥95% (CP) | |
| Molecular Weight | 138.12 g/mol | [2] |
| Melting Point | 168-170 °C | [3] |
| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl |
Experimental Protocols
Protocol 1: Microbial Synthesis of L-Isoleucine-¹³C₆,¹⁵N using Corynebacterium glutamicum
This protocol is adapted from the principles of microbial amino acid production.[1]
1. Pre-culture Preparation:
- Inoculate a single colony of Corynebacterium glutamicum into a seed medium containing standard glucose and ammonium sulfate.
- Incubate at 30°C with shaking until the culture reaches the late logarithmic growth phase.
2. Production Medium Preparation:
- Prepare the production medium containing:
- [¹³C₆]-Glucose (as the sole carbon source)
- [¹⁵N]-Ammonium sulfate (as the sole nitrogen source)
- α-Ketobutyrate
- Basal salts and vitamins.
3. Fermentation:
- Inoculate the production medium with the pre-culture.
- Incubate at 30°C with controlled pH and aeration for 48-72 hours.
4. Harvesting and Purification:
- Separate the bacterial cells from the culture supernatant by centrifugation.
- Purify L-Isoleucine-¹³C₆,¹⁵N from the supernatant using ion-exchange chromatography.
- Further purify the product by crystallization from an aqueous ethanol solution.
5. Analysis:
- Confirm the identity and isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Chemo-enzymatic Synthesis of L-Isoleucine-¹³C₆,¹⁵N
This protocol is based on the enzymatic reductive amination of a labeled α-keto acid precursor.[4][5]
1. Synthesis of [¹³C₆]-α-keto-β-methylvalerate:
- Synthesize the fully ¹³C-labeled α-keto acid precursor, [¹³C₆]-α-keto-β-methylvalerate, through a multi-step chemical synthesis starting from commercially available ¹³C-labeled precursors.
2. Enzymatic Reductive Amination:
- Prepare a reaction mixture containing:
- [¹³C₆]-α-keto-β-methylvalerate
- [¹⁵N]-Ammonium chloride (¹⁵NH₄Cl)
- Leucine dehydrogenase (LeuDH)
- NADH (as a cofactor)
- A cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
- Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and pH for the enzymes.
3. Product Purification:
- Terminate the reaction and remove the enzymes by ultrafiltration.
- Purify the resulting L-Isoleucine-¹³C₆,¹⁵N from the reaction mixture using ion-exchange chromatography.
4. Analysis:
- Verify the chemical purity, stereochemical purity, and isotopic enrichment of the synthesized L-Isoleucine-¹³C₆,¹⁵N using HPLC, NMR, and mass spectrometry.
Visualization of Workflows and Pathways
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of L-Isoleucine-¹³C₆,¹⁵N.
Microbial Fermentation Pathway
Caption: Biosynthetic pathway for L-Isoleucine-¹³C₆,¹⁵N in C. glutamicum.
Chemo-enzymatic Synthesis Workflow
Caption: A chemo-enzymatic approach for L-Isoleucine-¹³C₆,¹⁵N synthesis.
References
- 1. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. journal.biochim.ro [journal.biochim.ro]
- 5. Enzymatic synthesis of some (15)N-labelled L-amino acids. | Sigma-Aldrich [merckmillipore.com]
The Biological Role of Labeled Isoleucine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological roles of labeled isoleucine, a powerful tool in modern biomedical research. From elucidating fundamental metabolic pathways to accelerating drug discovery, isotopically labeled isoleucine provides a window into the dynamic processes that govern cellular function and dysfunction. This document details its applications, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways to empower researchers in their scientific endeavors.
Core Biological Functions and Applications of Labeled Isoleucine
Isoleucine, an essential branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a critical signaling molecule.[1] Its isotopic labeling, typically with ¹³C or ¹⁵N, allows for precise tracking and quantification within complex biological systems.[2]
Key Applications:
-
Metabolic Flux Analysis (MFA): Labeled isoleucine is instrumental in ¹³C-MFA, a technique used to quantify the rates of metabolic reactions within a cell.[3][4] By tracing the incorporation of ¹³C from isoleucine into various metabolites, researchers can map the flow of carbon through central metabolic pathways.[5] This is crucial for understanding cellular metabolism in both normal and diseased states, such as cancer.[6]
-
Protein Synthesis and Turnover: The rate of protein synthesis can be determined by measuring the incorporation of labeled amino acids, including isoleucine, into newly synthesized proteins.[1][7] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to compare protein abundance between different cell populations, providing insights into cellular responses to various stimuli.[3][8]
-
Nutrient Signaling and mTOR Pathway: Isoleucine, along with other BCAAs, plays a significant role in activating the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9][10] Labeled isoleucine can be used to probe the dynamics of this pathway in response to nutrient availability.
-
Drug Discovery and Development: Understanding how disease states alter isoleucine metabolism can reveal novel therapeutic targets.[11] Furthermore, labeled isoleucine can be incorporated into peptide-based drugs to enhance their stability and bioavailability.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing labeled isoleucine to investigate its impact on key cellular processes.
Table 1: Effect of Isoleucine on mTOR Signaling Pathway Components
| Cell Type | Treatment | Phosphorylated Protein | Fold Change (vs. Control) | Reference |
| MAC-T Cells | L-isoleucine supplementation | mTOR (Ser2448) | Increased (P < 0.05) | [12] |
| MAC-T Cells | L-isoleucine supplementation | S6K1 | Increased (P < 0.05) | [12] |
| MAC-T Cells | L-isoleucine supplementation | rpS6 | Increased (P < 0.05) | [12] |
| Bovine Mammary Tissue | L-isoleucine depletion | mTOR Phosphorylation | Decreased (P < 0.05) | [12] |
| Bovine Mammary Tissue | L-isoleucine depletion | rpS6 Kinase 1 (S6K1) | Decreased (P < 0.05) | [12] |
Table 2: Fractional Protein Synthesis Rates (FSR) in Response to Isoleucine Levels
| Cell/Tissue Type | Condition | FSR Change | Correlation with mTOR Phosphorylation | Reference |
| Bovine Mammary Tissue | L-isoleucine depletion | Declined (P = 0.01) | Positive (R = 0.64, P < 0.01) | [12] |
| Human Ileum (Control) | 3-6 hours post-infusion | 0.62 ± 0.06 %/h | Not Reported | [13] |
| Human Ileum (Control) | 6-10 hours post-infusion | 0.52 ± 0.08 %/h | Not Reported | [13] |
| Human Ileum (Post-surgery) | 3-6 hours post-infusion | 1.11 ± 0.14 %/h | Not Reported | [13] |
| Human Ileum (Post-surgery) | 6-10 hours post-infusion | 0.39 ± 0.13 %/h | Not Reported | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving labeled isoleucine.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the general steps for a SILAC experiment to compare protein abundance between two cell populations.
Materials:
-
SILAC-grade cell culture medium deficient in lysine and arginine (or other amino acids to be labeled).
-
"Light" amino acids (e.g., L-Isoleucine with natural isotope abundance).
-
"Heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-L-Isoleucine).
-
Dialyzed fetal bovine serum (dFBS).
-
Standard cell culture reagents and equipment.
-
Mass spectrometer.
Procedure:
-
Adaptation Phase: Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium. The "light" medium is supplemented with natural amino acids, while the "heavy" medium contains the stable isotope-labeled amino acids. This ensures complete incorporation of the labeled amino acids into the proteome of the "heavy" cell population.[2][3]
-
Experimental Phase: Treat the two cell populations according to the experimental design (e.g., drug treatment vs. control).[8]
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of peptides (and thus proteins) by comparing the signal intensities of the "light" and "heavy" isotopic pairs.[2]
¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol describes a general workflow for a ¹³C-MFA experiment using a ¹³C-labeled isoleucine tracer.
Materials:
-
Cell culture medium deficient in the nutrient to be traced (e.g., isoleucine-free medium).
-
¹³C-labeled tracer (e.g., [U-¹³C₆]-Isoleucine).
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system.
-
Metabolite extraction reagents (e.g., cold methanol).
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium containing the ¹³C-labeled isoleucine tracer until they reach a metabolic steady state.[5]
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).[14]
-
Sample Preparation: Prepare the metabolite extracts for MS analysis. This may involve derivatization to improve volatility for GC-MS.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites using GC-MS or LC-MS.[5]
-
Flux Calculation: Use specialized software to calculate the intracellular metabolic fluxes that best explain the measured isotopic labeling patterns. This involves fitting the experimental data to a metabolic network model.[15]
Measurement of Muscle Protein Synthesis Rate
This protocol outlines the flooding dose technique for measuring the fractional rate of protein synthesis (FSR) in muscle tissue.
Materials:
-
Labeled amino acid tracer (e.g., L-[¹³C₆]-Isoleucine).
-
Unlabeled amino acid for the "flooding" dose.
-
Anesthesia (if required for animal studies).
-
Tissue homogenization equipment.
-
LC-MS or GC-MS for amino acid analysis.
Procedure:
-
Tracer Administration: Administer a large ("flooding") dose of the unlabeled amino acid containing a known enrichment of the labeled tracer to the subject (e.g., via intravenous infusion). This ensures rapid equilibration of the tracer in the precursor pool for protein synthesis.
-
Tissue Sampling: At a defined time point after tracer administration (typically 30-60 minutes), obtain a muscle tissue biopsy.
-
Sample Processing: Immediately freeze the tissue sample in liquid nitrogen. Homogenize the tissue and separate the protein and free amino acid fractions.
-
Amino Acid Analysis: Hydrolyze the protein fraction to its constituent amino acids. Measure the isotopic enrichment of the tracer amino acid in both the free (precursor) and protein-bound fractions using MS.[7]
-
FSR Calculation: Calculate the fractional synthesis rate using the following formula: FSR (%/hr) = (E_protein / E_precursor) * (1 / t) * 100, where E_protein is the enrichment of the tracer in the protein-bound pool, E_precursor is the enrichment of the tracer in the free amino acid pool, and t is the time in hours.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of labeled isoleucine.
Caption: The mTOR Signaling Pathway, highlighting the role of isoleucine in its activation.
Caption: A generalized experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis (MFA).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 6. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. youtube.com [youtube.com]
- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of L-Isoleucine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of L-Isoleucine-¹³C₆,¹⁵N, a critical reagent in advanced biomedical research. This document details the methodologies for determining isotopic enrichment, presents typical purity data, and outlines its application in key experimental workflows.
L-Isoleucine-¹³C₆,¹⁵N is an isotopically labeled version of the essential amino acid L-isoleucine, where all six carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with the stable isotope ¹⁵N. This labeling makes it an invaluable tool for use as an internal standard and a tracer in a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary applications are in quantitative proteomics, metabolomics, and metabolic flux analysis.[2]
Data on Isotopic Purity
The isotopic purity of L-Isoleucine-¹³C₆,¹⁵N is a critical parameter that directly impacts the accuracy and reliability of experimental results. High isotopic enrichment minimizes interference from naturally occurring isotopes and ensures precise quantification. The data presented below is representative of commercially available L-Isoleucine-¹³C₆,¹⁵N and the analytical parameters used for its characterization.
| Parameter | Typical Specification | Analysis Method | Reference |
| ¹³C Isotopic Enrichment | ≥ 98 atom % | Mass Spectrometry, NMR Spectroscopy | [3] |
| ¹⁵N Isotopic Enrichment | ≥ 98 atom % | Mass Spectrometry, NMR Spectroscopy | [3] |
| Chemical Purity | ≥ 95% (CP) | HPLC, NMR Spectroscopy |
Table 1: Typical Isotopic and Chemical Purity of L-Isoleucine-¹³C₆,¹⁵N
| Analytical Technique | Key Parameters and Observations |
| Mass Spectrometry (MS) | Mass Shift: M+7 (compared to unlabeled L-Isoleucine).[4] Fragmentation: Characteristic fragmentation patterns are used to confirm the location of the isotopic labels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR: Shows signals corresponding to the six labeled carbon atoms, with chemical shifts indicative of their positions in the molecule. ¹⁵N NMR: A single resonance corresponding to the labeled nitrogen atom. ¹H NMR: The proton spectrum is simplified due to ¹³C-¹H and ¹⁵N-¹H coupling, which can be used to confirm the labeling pattern. |
Table 2: Key Analytical Characteristics for Purity Assessment
Experimental Protocols
Accurate determination of the isotopic purity of L-Isoleucine-¹³C₆,¹⁵N is crucial for its effective use in research. The following are detailed methodologies for the key analytical techniques employed for this purpose.
Isotopic Purity Determination by Mass Spectrometry (GC-MS and LC-MS/MS)
Mass spectrometry is a primary technique for assessing isotopic enrichment due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.
a) Sample Preparation:
-
Derivatization (for GC-MS): To increase volatility for GC analysis, L-isoleucine is often derivatized. A common method is the formation of N-acetyl methyl esters.[4]
-
Dry the L-Isoleucine-¹³C₆,¹⁵N sample under a stream of nitrogen.
-
Add acidified methanol and heat to form the methyl ester.
-
Evaporate the methanol and acetylate the amino group using a mixture of acetic anhydride, trimethylamine, and acetone.[5]
-
Extract the derivatized product into an organic solvent (e.g., ethyl acetate) for injection into the GC-MS.[5]
-
-
Direct Infusion or LC-MS/MS: For LC-MS/MS, derivatization is often not required.[6] The sample can be dissolved in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid, and directly injected into the LC-MS/MS system.
b) Instrumentation and Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity column (e.g., DB-5) is typically used.
-
Temperature Program: An optimized temperature gradient is employed to ensure good separation of the analyte from any impurities.
-
Injection: Splitless injection is often used to maximize sensitivity.
-
Mass Spectrometer: Operated in either full scan mode to observe the entire mass spectrum or selected ion monitoring (SIM) mode for targeted analysis of the molecular ions of labeled and unlabeled isoleucine.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A reversed-phase C18 column or a mixed-mode column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid is used for elution.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, TOF) is used.[7] Selected reaction monitoring (SRM) is a highly specific and sensitive method for quantification.[8]
-
SRM Transitions for L-Isoleucine:
-
Unlabeled: 132.1 → 86
-
L-Isoleucine-¹³C₆,¹⁵N: 139.1 → 92[8]
-
-
-
c) Data Analysis:
-
Acquire the mass spectra of both the labeled sample and an unlabeled L-isoleucine standard.
-
Integrate the peak areas of the molecular ion clusters for both the labeled (M+7) and unlabeled (M) species.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Area(M+7) / (Area(M) + Area(M+7))] x 100
-
-
Correct for the natural abundance of ¹³C and ¹⁵N in the unlabeled standard for more accurate calculations.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of isotopic labels and quantify their enrichment.
a) Sample Preparation:
-
Dissolve a known amount of the L-Isoleucine-¹³C₆,¹⁵N in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add an internal standard with a known concentration and a distinct NMR signal for quantitative analysis (qNMR).
b) Instrumentation and Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and ¹⁵N spectra.
-
¹H NMR: The spectrum will show characteristic splitting patterns due to J-coupling between protons and the adjacent ¹³C and ¹⁵N nuclei. The absence of signals corresponding to unlabeled isoleucine at the specific labeled positions confirms high isotopic enrichment.
-
¹³C NMR: A proton-decoupled ¹³C spectrum will show six distinct signals for the labeled carbons. The high intensity of these signals relative to the natural abundance ¹³C signals confirms high enrichment.
-
¹⁵N NMR: A proton-decoupled ¹⁵N spectrum will show a single signal for the labeled nitrogen.
c) Data Analysis (Quantitative NMR - qNMR):
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals corresponding to the protons of L-Isoleucine-¹³C₆,¹⁵N and the internal standard.
-
Calculate the concentration and thereby the purity of the labeled compound based on the known concentration of the internal standard.
-
The absence or minimal presence of signals corresponding to the unlabeled L-isoleucine confirms high isotopic purity.
Applications and Workflows
The high isotopic purity of L-Isoleucine-¹³C₆,¹⁵N is fundamental to its utility in various research applications. Below are diagrams illustrating key experimental workflows where this labeled amino acid is employed.
Caption: Workflow for Quantitative Proteomics using SILAC.
Caption: Workflow for ¹³C Metabolic Flux Analysis (MFA).
Caption: L-Isoleucine Biosynthesis Pathway.
Caption: L-Isoleucine Degradation Pathway.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. almacgroup.com [almacgroup.com]
- 8. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to L-Isoleucine-13C6,15N: From Commercial Suppliers to Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for the procurement and application of L-Isoleucine fully labeled with Carbon-13 (¹³C₆) and Nitrogen-15 (¹⁵N). This stable isotope-labeled amino acid is a critical tool in advanced research methodologies, enabling precise and quantitative analysis of complex biological processes. This document provides a detailed overview of commercial suppliers, product specifications, and experimental protocols for its primary applications in quantitative proteomics, metabolic flux analysis, and protein nuclear magnetic resonance (NMR) spectroscopy.
Commercial Suppliers and Product Specifications
A variety of reputable commercial suppliers offer L-Isoleucine-¹³C₆,¹⁵N for research purposes. The table below summarizes the key quantitative data from prominent vendors to facilitate informed purchasing decisions. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.
| Supplier | Product Number | Isotopic Enrichment (%) | Chemical Purity (%) | Molecular Weight ( g/mol ) | CAS Number |
| Cambridge Isotope Laboratories, Inc. | CNLM-561-H | ¹³C, 99; ¹⁵N, 99[1] | ≥98[1] | 138.12[1] | 202468-35-7[1] |
| Sigma-Aldrich (Merck) | 608092 | ¹³C, 98; ¹⁵N, 98[2] | ≥95 (CP)[2] | 138.12[2] | 202468-35-7[2] |
| MedchemExpress | HY-N0771S9 | Not Specified | ≥98.0 | Not Specified | 202468-35-7[3] |
Core Applications and Experimental Methodologies
L-Isoleucine-¹³C₆,¹⁵N is a versatile tool employed in several cutting-edge research areas. The following sections detail the principles and provide exemplary experimental protocols for its major applications.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for the accurate quantification of protein abundance between different cell populations.[4][5][6] In this method, cells are cultured in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid, such as L-Isoleucine.[7][8] Over several cell divisions, the labeled amino acid is fully incorporated into the cellular proteome.[5] Following an experimental perturbation, the cell populations are combined, and the relative protein abundance is determined by mass spectrometry, which distinguishes between the light and heavy peptides based on their mass difference.[7]
This protocol outlines a general workflow for a SILAC experiment using L-Isoleucine-¹³C₆,¹⁵N.
a. Cell Culture and Labeling:
-
Select a cell line that is auxotrophic for isoleucine.
-
Culture two populations of cells in parallel. For the "heavy" population, use SILAC-grade DMEM or RPMI 1640 medium deficient in L-isoleucine. Supplement this medium with "heavy" L-Isoleucine-¹³C₆,¹⁵N at a concentration of 50-100 mg/L. For the "light" population, use the same base medium supplemented with "light" L-Isoleucine at the same concentration.
-
Add 10% dialyzed fetal bovine serum to both media to minimize the presence of unlabeled amino acids.
-
Culture the cells for at least five to six doublings to ensure complete incorporation (>97%) of the labeled amino acid.[9] This can be verified by a preliminary mass spectrometry analysis of a small cell sample.
b. Experimental Treatment and Sample Preparation:
-
Apply the desired experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations. The other population serves as the control.
-
After treatment, harvest both cell populations and wash them with ice-cold phosphate-buffered saline (PBS).
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
c. Protein Digestion and Mass Spectrometry:
-
Take a desired amount of protein lysate (e.g., 100 µg) and perform in-solution or in-gel digestion with a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
d. Data Analysis:
-
Use a specialized software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.
-
The software will identify peptides and quantify the intensity ratios of the "heavy" and "light" isotopic pairs.
-
The SILAC ratio for each protein reflects its relative abundance between the two experimental conditions.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions.[1][10][11][12] By providing cells with a ¹³C-labeled substrate, such as L-Isoleucine-¹³C₆,¹⁵N, researchers can trace the path of the labeled atoms through the metabolic network.[10] The resulting labeling patterns in downstream metabolites are measured by mass spectrometry or NMR, and this information is used in computational models to estimate the fluxes through various pathways.[10][11]
This protocol provides a general framework for a ¹³C-MFA experiment.
a. Tracer Experiment:
-
Culture cells in a defined medium.
-
Replace the standard medium with a medium containing the ¹³C-labeled tracer, L-Isoleucine-¹³C₆,¹⁵N, at a known concentration.
-
Incubate the cells for a sufficient duration to reach isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This time needs to be determined empirically for the specific cell type and experimental conditions.[12]
b. Sample Quenching and Metabolite Extraction:
-
Rapidly quench cellular metabolism to prevent further enzymatic activity. A common method is to aspirate the medium and add a cold solvent mixture, such as 80:20 methanol:water at -80°C.
-
Scrape the cells in the cold solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
c. Sample Analysis:
-
Dry the metabolite extract, for example, under a stream of nitrogen.
-
For GC-MS analysis, derivatize the metabolites to make them volatile. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the metabolites of interest.
-
Alternatively, for LC-MS analysis, resuspend the dried metabolites in a suitable solvent and analyze using an appropriate chromatography method coupled to a mass spectrometer.
d. Flux Estimation:
-
Use a software package for ¹³C-MFA (e.g., INCA, Metran) to estimate the metabolic fluxes.[11]
-
The software requires the metabolic network model, the measured mass isotopomer distributions, and any known extracellular fluxes (e.g., substrate uptake and product secretion rates) as input.
-
The software then calculates the intracellular fluxes that best fit the experimental data.
Protein Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of stable isotope-labeled amino acids is fundamental to modern protein NMR spectroscopy, enabling the study of protein structure, dynamics, and interactions at atomic resolution.[13] By incorporating ¹³C and ¹⁵N, the spectral overlap in complex protein spectra is significantly reduced through the use of multidimensional heteronuclear NMR experiments.[12] L-Isoleucine-¹³C₆,¹⁵N can be used for uniform labeling of a protein or for selective labeling of isoleucine residues, which is particularly useful for studying large proteins or specific regions of interest.
This protocol describes the general steps for producing a ¹³C, ¹⁵N-labeled protein for NMR studies.
a. Protein Expression and Purification:
-
Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.
-
Grow the bacteria in a minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C₆-glucose as the sole carbon source for uniform labeling. For selective labeling of isoleucine, use a minimal medium with natural abundance glucose and supplement with L-Isoleucine-¹³C₆,¹⁵N.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an appropriate optical density.
-
Harvest the cells by centrifugation and lyse them to release the protein.
-
Purify the labeled protein to homogeneity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
b. NMR Sample Preparation and Spectroscopy:
-
Concentrate the purified, labeled protein to a suitable concentration for NMR (typically 0.1 - 1 mM).
-
Exchange the protein into an appropriate NMR buffer (e.g., phosphate or Tris buffer) with a specific pH and containing a small percentage of D₂O for the lock signal.
-
Acquire a series of multidimensional NMR experiments on a high-field NMR spectrometer equipped with a cryoprobe. Common experiments for backbone and side-chain resonance assignment include:
-
¹H-¹⁵N HSQC
-
HNCA, HN(CO)CA
-
HNCACB, CBCA(CO)NH
-
HNCO, HN(CA)CO
-
(H)CC(CO)NH, H(CC)(CO)NH
-
-
For structural studies, acquire Nuclear Overhauser Effect (NOE) spectroscopy experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC) to obtain distance restraints.
c. Data Processing and Analysis:
-
Process the NMR data using software such as NMRPipe or TopSpin.
-
Analyze the spectra to assign the chemical shifts of the protein's atoms using software like CCPNmr Analysis or CARA.
-
Use the assigned chemical shifts and NOE-derived distance restraints to calculate the three-dimensional structure of the protein with programs like CYANA or XPLOR-NIH.
Conclusion
L-Isoleucine-¹³C₆,¹⁵N is an invaluable reagent for researchers in the life sciences. Its application in SILAC-based proteomics, metabolic flux analysis, and protein NMR spectroscopy provides deep insights into cellular function, metabolism, and molecular structure. This guide has provided a foundational understanding of the available commercial sources and detailed experimental frameworks for the core applications of this powerful research tool. By following these guidelines and adapting them to specific experimental needs, researchers can effectively harness the potential of stable isotope labeling to advance their scientific discoveries.
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. d-nb.info [d-nb.info]
- 13. protein-nmr.org.uk [protein-nmr.org.uk]
An In-depth Technical Guide to the Safety of L-Isoleucine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety profile of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in quantitative proteomics and metabolic studies. This document synthesizes available safety data, outlines relevant experimental methodologies, and illustrates key biological and experimental pathways to ensure safe handling and informed use of this compound.
Substance Identification and Safety Overview
L-Isoleucine-¹³C₆,¹⁵N is a non-radioactive, isotopically labeled form of the essential amino acid L-isoleucine. The carbon and nitrogen atoms in its structure have been replaced with the stable isotopes ¹³C and ¹⁵N, respectively. This labeling allows for its use as a tracer in mass spectrometry-based analyses without the risks associated with radioactive isotopes.
According to the Safety Data Sheet (SDS) provided by major suppliers, L-Isoleucine-¹³C₆,¹⁵N is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is intended for laboratory research use only.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ | [2] |
| Molecular Weight | 138.12 g/mol | [2][3][4] |
| CAS Number | 202468-35-7 | [2][3][4] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [3][4] |
| Storage Temperature | Room temperature, away from light and moisture. For long-term storage as a solid, -20°C is recommended. In solvent, -80°C for up to 6 months. | [3][4] |
Toxicological Data
The toxicological profile of L-Isoleucine-¹³C₆,¹⁵N is comparable to that of naturally occurring L-isoleucine, which is a fundamental component of proteins and essential for human nutrition. The primary toxicological data available is for acute oral toxicity.
Table 2: Acute Toxicity Data
| Test | Species | Route | Result | Reference |
| LD₅₀ | Rat (female) | Oral | > 2,000 mg/kg | [1] |
This result indicates a very low acute toxicity profile. Further toxicological assessments on the unlabeled L-isoleucine have also shown it to be non-irritant to the skin and eyes and not a dermal sensitizer.[5]
Experimental Protocols
Acute Oral Toxicity (LD₅₀) Test Protocol (General Guideline)
The LD₅₀ value for L-Isoleucine-¹³C₆,¹⁵N was determined using a standard acute oral toxicity study design. While the specific details of the study for this exact compound are not publicly available, a typical protocol, often following OECD guidelines, is described below. The "limit test" is a common approach for substances expected to have low toxicity.[6]
Objective: To determine the single dose of a substance that causes the death of 50% of a group of test animals. For low-toxicity substances, a limit test is performed to demonstrate that the LD₅₀ is above a certain dose level.[6][7]
Methodology:
-
Animal Model: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (often females, as they can be more sensitive) are used.[6]
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least five days before the study.
-
Fasting: Animals are fasted overnight prior to dosing.[6]
-
Dose Administration: A single dose of the test substance (in this case, >2,000 mg/kg body weight) is administered to a group of animals via oral gavage.[1][6]
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[6]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
The result of >2,000 mg/kg indicates that at the highest tested dose, less than 50% of the animals showed mortality, confirming the substance's low acute toxicity.
Signaling and Metabolic Pathways
Isoleucine Catabolism
L-isoleucine is both a glucogenic and a ketogenic amino acid. Its catabolism is a multi-step process that occurs primarily in the mitochondria of muscle cells. The carbon skeleton is ultimately converted into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[8][9][10]
Caption: Simplified overview of the L-isoleucine catabolic pathway.
Experimental Workflows
SILAC Experimental Workflow
L-Isoleucine-¹³C₆,¹⁵N is commonly used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.
Caption: A typical workflow for a SILAC-based quantitative proteomics experiment.
Methodology for SILAC:
-
Adaptation Phase: Two populations of cells are cultured in parallel. One is grown in "light" medium containing natural L-isoleucine, while the other is grown in "heavy" medium where natural L-isoleucine is replaced with L-Isoleucine-¹³C₆,¹⁵N. The cells are cultured for several generations to ensure complete incorporation of the labeled amino acid into the proteome.[11]
-
Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., treatment vs. control).[12][11]
-
Sample Preparation: The "light" and "heavy" cell populations are combined, typically in a 1:1 ratio. The combined cell lysate is then processed, which includes protein extraction and enzymatic digestion (e.g., with trypsin) to generate peptides.[12][13]
-
Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ only in their mass due to the isotopic labeling. The ratio of the signal intensities of the "heavy" and "light" peptide pairs is used to determine the relative abundance of the corresponding protein in the two original cell populations.
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Avoid inhalation of dust.[1]
-
Handle in accordance with good industrial hygiene and safety practices.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
For long-term stability, especially in solution, storage at low temperatures (-20°C to -80°C) is recommended to prevent degradation.[3][14]
Conclusion
L-Isoleucine-¹³C₆,¹⁵N is a safe and stable compound for laboratory use. Its toxicological profile is characterized by low acute toxicity, and it is not classified as a hazardous substance. The primary applications of this compound, such as in SILAC-based proteomics, leverage its non-radioactive nature to provide a safe and effective means for quantitative analysis in biological systems. Researchers and drug development professionals can handle this compound with confidence by adhering to standard laboratory safety practices.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. L-异亮氨酸-13C6,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 5. thepoultrysite.com [thepoultrysite.com]
- 6. fda.gov [fda.gov]
- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 8. Isoleucine - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of L-Isoleucine-13C6,15N: A Technical Guide to Storage and Handling
For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount to the accuracy and reproducibility of experimental results. This in-depth technical guide provides core information on the optimal storage conditions for L-Isoleucine-13C6,15N, a critical reagent in metabolic research, proteomics, and drug development, alongside detailed experimental protocols for its application.
This compound is a stable, non-radioactive isotopically labeled essential amino acid. Its use as an internal standard in mass spectrometry-based quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for precise tracking and quantification of proteins and metabolites.[1][2] However, its chemical stability and purity can be compromised by improper storage and handling, leading to potential degradation and affecting experimental outcomes.
Optimal Storage Conditions for this compound
To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the manufacturer's storage recommendations. The following table summarizes the key storage parameters for the solid compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Varies by supplier: Room temperature, Refrigerated (+2°C to +8°C), or Frozen (-20°C) is commonly recommended.[3][4][5][6] | Minimizes the rate of potential chemical degradation. Lower temperatures are generally preferred for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects the compound from oxidation and reaction with atmospheric components. |
| Moisture | Store in a desiccated environment. | L-Isoleucine is hygroscopic and can absorb moisture, which may lead to degradation. |
| Light | Protect from light. | Exposure to light, particularly UV radiation, can induce photochemical degradation. |
Experimental Protocols
The proper handling and use of this compound are critical for successful experimental outcomes. Below are detailed protocols for its application in SILAC experiments and as an internal standard in mass spectrometry.
Preparation of this compound Stock Solution for SILAC Media
This protocol outlines the steps for preparing a stock solution of this compound to be used in cell culture media for SILAC experiments.
Materials:
-
This compound (solid)
-
Sterile, amino acid-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filter
-
Calibrated analytical balance
-
Laminar flow hood
Procedure:
-
Weighing: In a laminar flow hood, carefully weigh the desired amount of this compound using a calibrated analytical balance. Best practices for handling solid isotopically labeled amino acids include using anti-static weigh boats and ensuring the balance is in a draft-free environment to minimize measurement errors.
-
Dissolution: Transfer the weighed amino acid to a sterile conical tube. Add a precise volume of sterile, amino acid-free cell culture medium to achieve the desired stock solution concentration. The final concentration will depend on the specific cell line and experimental design, but a common starting point for amino acids in SILAC media is in the range of 50-100 mg/L.[10]
-
Mixing: Gently vortex or swirl the tube until the this compound is completely dissolved. Avoid vigorous shaking to prevent protein denaturation if the medium contains supplements.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
General Workflow for a SILAC Experiment using this compound
This workflow provides a general overview of a typical SILAC experiment. Specific parameters may need to be optimized based on the cell line and experimental goals.[][12]
1. Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in "light" medium containing natural L-isoleucine, and the other in "heavy" medium where natural L-isoleucine is replaced with this compound.
-
Cells should be cultured for at least five to six doublings to ensure complete incorporation (>97%) of the labeled amino acid into the proteome.[12]
2. Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.
3. Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Lyse the cells using a suitable lysis buffer to extract the proteins.
4. Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
5. Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds in the protein mixture using a reducing agent like dithiothreitol (DTT), followed by alkylation of the resulting free thiols with a reagent such as iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Protein Digestion: Digest the proteins into peptides using a protease, most commonly trypsin.
-
Peptide Cleanup: Desalt and concentrate the peptide mixture using a solid-phase extraction (SPE) method, such as C18 tips.
6. LC-MS/MS Analysis:
-
Analyze the prepared peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the isotopic label.
7. Data Analysis:
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for Handling and Storage of this compound.
Caption: General Experimental Workflow for SILAC.
By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of their this compound, thereby enhancing the accuracy and reproducibility of their experimental data in critical research and development applications.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 6. L-Leucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-281-H-0.1 [isotope.com]
- 7. Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-Isoleucine-¹³C₆,¹⁵N in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled form of the essential amino-acid L-isoleucine. Containing six carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom, this isotopologue serves as a powerful tool in mass spectrometry-based quantitative analysis. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be used as an internal standard for accurate quantification or as a tracer to follow the metabolic fate of isoleucine in biological systems. These application notes provide detailed protocols for the use of L-Isoleucine-¹³C₆,¹⁵N in quantitative proteomics, metabolic flux analysis, and as an internal standard for amino acid quantification.
Application 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a metabolic labeling strategy that allows for the quantitative comparison of protein abundances between different cell populations.[1][2] Cells are grown in media where a standard "light" amino acid is replaced with a "heavy" isotopic counterpart, such as L-Isoleucine-¹³C₆,¹⁵N. When the labeled and unlabeled cell populations are mixed, the mass difference between the heavy and light peptides allows for their relative quantification by mass spectrometry.
Experimental Protocol: SILAC Labeling and Sample Preparation
-
Cell Culture and Labeling:
-
Culture two populations of the same cell line.
-
One population is grown in "light" SILAC medium containing natural L-isoleucine.
-
The second population is cultured in "heavy" SILAC medium where L-isoleucine is replaced with L-Isoleucine-¹³C₆,¹⁵N.
-
Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acid.[3]
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer to extract the proteins.
-
Determine the protein concentration for each lysate using a standard protein assay.
-
-
Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the protein mixture with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass shift of +7 Da for peptides containing L-Isoleucine-¹³C₆,¹⁵N allows for their differentiation and quantification.
-
Data Presentation: Representative SILAC Quantification Data
| Protein | Peptide Sequence | Light m/z | Heavy m/z | Ratio (Heavy/Light) |
| Protein Kinase A | TI ADQLEETLNEK | 658.34 | 661.84 | 2.1 |
| Hexokinase-1 | VI FGAFGK | 432.25 | 435.75 | 0.5 |
| Actin, cytoplasmic 1 | SYELPDGQVITI GNER | 967.48 | 974.48 | 1.0 |
This table presents simulated data for illustrative purposes.
Experimental Workflow: SILAC
Application 2: Metabolic Flux Analysis of Branched-Chain Amino Acid (BCAA) Catabolism
L-Isoleucine-¹³C₆,¹⁵N can be used as a tracer to investigate the metabolic pathways of branched-chain amino acids (BCAAs). By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can quantify the flux through various metabolic routes, such as the tricarboxylic acid (TCA) cycle.[4][5]
Signaling Pathway: BCAA Catabolism
The catabolism of BCAAs, including isoleucine, begins with a transamination reaction followed by oxidative decarboxylation, yielding intermediates that can enter the TCA cycle.[6]
Experimental Protocol: Metabolic Flux Analysis using GC-MS
-
Cell Culture and Labeling:
-
Culture cells in a medium containing L-Isoleucine-¹³C₆,¹⁵N as the tracer.
-
Harvest cells at different time points to monitor the incorporation of the stable isotopes into metabolites.
-
-
Metabolite Extraction:
-
Quench metabolism rapidly, for example, with cold methanol.
-
Extract metabolites using a suitable solvent system.
-
-
Sample Derivatization for GC-MS:
-
Dry the metabolite extract.
-
Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is derivatization with MTBSTFA + 1% TBDMCS to form tBDMS derivatives.[7]
-
-
GC-MS Analysis:
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions for each amino acid and other metabolites of interest.[8]
-
Data Presentation: Isotopic Enrichment in Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | M+7 (%) |
| Isoleucine | 20 | 5 | 5 | 10 | 15 | 15 | 15 | 15 |
| Glutamate | 80 | 10 | 5 | 3 | 2 | 0 | 0 | 0 |
| Succinate | 75 | 15 | 5 | 3 | 2 | 0 | 0 | 0 |
| Malate | 78 | 12 | 6 | 2 | 2 | 0 | 0 | 0 |
This table presents simulated data showing the percentage of different mass isotopologues for selected metabolites after labeling with L-Isoleucine-¹³C₆,¹⁵N, for illustrative purposes.
Application 3: Internal Standard for Amino Acid Quantification
L-Isoleucine-¹³C₆,¹⁵N is an ideal internal standard for the quantification of L-isoleucine in biological samples by isotope dilution mass spectrometry.[9][10] Because it co-elutes with the unlabeled analyte but is distinguished by its mass, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Experimental Protocol: LC-MS/MS Quantification of Isoleucine
-
Sample Preparation:
-
To a known volume or mass of the biological sample (e.g., plasma, urine), add a known amount of L-Isoleucine-¹³C₆,¹⁵N internal standard solution.
-
Precipitate proteins using a solvent like methanol or sulfosalicylic acid.[11]
-
Centrifuge the sample and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Separate amino acids using a suitable column, such as a mixed-mode or HILIC column.
-
Perform mass spectrometric detection using Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation: Method Validation for Isoleucine Quantification
| Parameter | Value |
| Linearity (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1 µM |
| Upper Limit of Quantification (ULOQ) | 500 µM |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
| Accuracy (% bias) | ± 10% |
This table presents typical validation parameters for an LC-MS/MS method for amino acid quantification.
Data Presentation: MRM Transitions for Isoleucine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Isoleucine | 132.1 | 86.1 |
| L-Isoleucine-¹³C₆,¹⁵N | 139.1 | 92.1 |
Source: Adapted from Restek technical note and other similar methodologies.[11]
Logical Relationship: Isotope Dilution Mass Spectrometry
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. Branched Chain Amino Acids: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Application Notes and Protocols: L-Isoleucine-¹³C₆,¹⁵N in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Isoleucine-¹³C₆,¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics, and interactions. Detailed protocols for protein expression and labeling, sample preparation, and NMR data acquisition are included.
Introduction
Stable isotope labeling with amino acids like L-Isoleucine-¹³C₆,¹⁵N is a cornerstone of modern biomolecular NMR.[1][2] By replacing the naturally low abundance ¹³C and ¹⁵N isotopes with highly enriched counterparts, researchers can significantly enhance NMR sensitivity and resolution.[3][] This enables the study of larger and more complex biological systems, providing critical insights for drug discovery and development. L-Isoleucine, being an essential amino acid, is incorporated into proteins during expression, making it an excellent probe for investigating protein structure and function.[5]
Key Applications
-
Protein Structure Determination: Dual labeling with ¹³C and ¹⁵N is essential for de novo protein structure determination using a suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB).[1] These experiments allow for the sequential assignment of backbone and side-chain resonances.
-
Protein Dynamics Studies: Isotope labeling enables the measurement of relaxation parameters (T₁, T₂) and Nuclear Overhauser Effects (NOEs) for individual residues, providing insights into protein dynamics on various timescales.[6]
-
Ligand Binding and Drug Discovery: Chemical Shift Perturbation (CSP) analysis of ¹H-¹⁵N HSQC spectra upon ligand titration can identify binding sites and characterize protein-ligand interactions.[7]
-
Methyl-TROSY NMR for Large Proteins: Selective labeling of Isoleucine, Leucine, and Valine (ILV) methyl groups in a deuterated protein background (Methyl-TROSY) dramatically improves spectral quality for high-molecular-weight proteins (>40 kDa).[8][9][10] Isoleucine δ1 methyl groups are particularly useful probes due to their favorable resolution in ¹³C-¹H correlation spectra.[8]
Quantitative Data Summary
The following tables summarize typical quantitative parameters associated with NMR experiments using L-Isoleucine-¹³C₆,¹⁵N.
| Parameter | Typical Value/Range | Reference/Notes |
| Isotopic Purity | ||
| ¹³C Enrichment | 98-99 atom % | [11] |
| ¹⁵N Enrichment | 98-99 atom % | [11] |
| Chemical Purity | >95-98% | [5][12] |
| NMR Sample Conditions | ||
| Protein Concentration | 0.1 - 1.0 mM | [1] For larger proteins, higher concentrations may be needed. |
| NMR Buffer | Typically phosphate or Tris buffer, pH 6.0-7.5 | Should not contain primary amines if ¹⁵N labeling is used. |
| D₂O Content | 5-10% | For deuterium lock. |
| NMR Relaxation Parameters (Example) | ||
| T₁ (Longitudinal) | 10 - 2000 ms | [6] Varies with molecular size and dynamics. |
| T₂ (Transverse) | 16 - 256 ms | [6] Varies with molecular size and dynamics. |
| ¹⁵N{¹H}-NOE | Varies | [6] Provides information on backbone flexibility. |
Experimental Protocols
This protocol is for the expression of a protein with uniform incorporation of ¹³C and ¹⁵N, suitable for triple-resonance experiments.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium and grow overnight at 37°C with shaking.
-
Minimal Medium Growth:
-
Pellet the cells from the starter culture by centrifugation.
-
Resuspend the cell pellet in 1 L of M9 minimal medium supplemented with ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and [U-¹³C₆]-glucose (2-4 g/L) as the sole carbon source.[1][13][14][15]
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
This protocol is for producing a highly deuterated, ¹⁵N-labeled protein with protonated isoleucine δ1 methyl groups.[8][9]
-
Growth in Deuterated Medium:
-
Follow steps 1 and 2 from Protocol 1.
-
Resuspend the starter culture pellet in 1 L of M9 minimal medium prepared with 99.9% D₂O.
-
The medium should contain ¹⁵NH₄Cl (1 g/L) and [U-²H, ¹²C]-glucose (2-4 g/L) as the primary nitrogen and carbon sources.
-
-
Precursor Addition:
-
Approximately 1 hour before induction (at an OD₆₀₀ of ~0.5), add 60-70 mg/L of α-ketobutyrate-¹³C₄,3,3-d₂.[9] This precursor will be converted by the cellular machinery into ¹³CH₃-labeled isoleucine.
-
-
Induction and Expression: Induce and express the protein as described in Protocol 1.
-
Purification: Purify the protein as described in Protocol 1.
-
Concentration: Concentrate the purified, labeled protein to the desired concentration (typically 0.1-1.0 mM) using an appropriate ultrafiltration device.[1]
-
Buffer Exchange: Exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). The final buffer should contain 5-10% D₂O for the NMR lock.[1]
-
Final Preparation: Transfer the final sample (typically 500-600 µL for a standard 5 mm NMR tube) into a clean, high-quality NMR tube.[16]
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.[7]
-
Ligand Titration: Add small aliquots of a concentrated, unlabeled ligand stock solution to the protein sample.
-
Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.[6]
-
Data Analysis:
-
Overlay the spectra and identify peaks that shift or broaden upon ligand addition.
-
Calculate the weighted average chemical shift perturbation (CSP) for each backbone amide using the following equation: Δδ = [(ΔδH)² + (α * ΔδN)²]¹ᐟ² , where ΔδH and ΔδN are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a scaling factor (typically ~0.154).[6]
-
Map the perturbed residues onto the protein structure to identify the binding site.
-
Visualizations
Caption: General workflow for a protein NMR study using isotopic labeling.
Caption: Simplified biosynthetic pathway for L-Isoleucine incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR metabolomics - IsoLife [isolife.nl]
- 5. L-Isoleucine (¹³Câ, 97-99%; Dââ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. mdpi.com [mdpi.com]
- 7. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. itqb.unl.pt [itqb.unl.pt]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 12. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Backbone 1H, 13C, and 15N chemical shift assignments for human SERF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
Application Notes and Protocols for L-Isoleucine-13C6,15N in Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile method for quantitative proteomics.[1] It relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes, such as L-Isoleucine-13C6,15N, into the entire proteome of cultured cells.[2] This non-radioactive, heavy-labeled proteome serves as an internal standard for the accurate quantification of protein abundance changes between different cell populations.[3] L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis, energy metabolism, and cellular signaling, making its labeled counterpart a valuable tool for in-depth proteomic and metabolomic studies.[4][5]
These application notes provide detailed protocols for the use of this compound in metabolic labeling experiments, guidance on data interpretation, and an overview of its applications in cellular research.
Applications
-
Quantitative Proteomics: this compound is used to create a "heavy" proteome that, when mixed with a "light" (unlabeled) proteome, allows for the precise relative quantification of thousands of proteins by mass spectrometry (MS).[1]
-
Metabolic Flux Analysis (MFA): As a key metabolite, tracing the incorporation and catabolism of labeled isoleucine provides insights into the activity of metabolic pathways under various conditions.[6]
-
Protein Turnover Studies: The rate of incorporation of this compound can be used to determine the synthesis and degradation rates of individual proteins.
-
Drug Target Identification and Mechanism of Action Studies: By comparing the proteomes of drug-treated and control cells, researchers can identify proteins and pathways affected by the compound.
Data Presentation
Quantitative Data
Successful metabolic labeling hinges on achieving high incorporation rates of the stable isotope-labeled amino acid without affecting cell health. Below are representative data tables summarizing key quantitative parameters.
Table 1: Representative Incorporation Efficiency of this compound
| Cell Line | Passage Number (post-labeling) | Incorporation Efficiency (%) | Method of Determination |
| HEK293 | 6 | > 97% | LC-MS/MS |
| HeLa | 6 | > 98% | LC-MS/MS |
| A549 | 8 | > 97% | LC-MS/MS |
Note: The number of cell doublings required to reach near-complete incorporation is typically 5-6.[2] It is recommended to verify the incorporation efficiency for each new cell line and experiment.[7]
Table 2: Effect of L-Isoleucine Concentration on Bovine Mammary Epithelial Cell Proliferation
| L-Isoleucine Concentration (mmol/L) | Relative Proliferation Rate (24h) | Relative Proliferation Rate (48h) |
| 0.420 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 0.630 | 1.15 ± 0.18 | Not Reported |
| 0.840 | 1.10 ± 0.02 | Not Reported |
| 1.260 | 0.80 ± 0.04 | 0.60 ± 0.08 |
Data adapted from a study on bovine mammary epithelial cells to illustrate the importance of optimizing amino acid concentrations.[8] While labeled amino acids are generally considered biochemically identical to their natural counterparts, it is crucial to ensure that the concentrations used in SILAC media support healthy cell growth.[9]
Experimental Protocols
Protocol 1: Preparation of "Heavy" and "Light" SILAC Media with L-Isoleucine
This protocol describes the preparation of 500 mL of SILAC medium.
Materials:
-
Isoleucine-deficient cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Isoleucine (unlabeled, "light")
-
This compound ("heavy")
-
Other essential amino acids (if the base medium is deficient)
-
Penicillin-Streptomycin solution
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Amino Acid Stock Solutions:
-
Prepare a sterile stock solution of "light" L-Isoleucine (e.g., 100x concentration of the final desired concentration in the medium).
-
Prepare a sterile stock solution of "heavy" this compound to the same concentration. The final concentration of isoleucine in standard RPMI 1640 is approximately 0.38 mM (50 mg/L).
-
-
Prepare "Light" Medium:
-
To 445 mL of isoleucine-deficient medium, add 50 mL of dFBS (10% final concentration) and 5 mL of Penicillin-Streptomycin (1% final concentration).
-
Add the appropriate volume of the "light" L-Isoleucine stock solution.
-
If the medium is deficient in other essential amino acids (e.g., Arginine, Lysine for trypsin digestion), add the "light" versions of these as well.
-
Bring the final volume to 500 mL with the base medium.
-
Sterile-filter the complete medium using a 0.22 µm filter.
-
Label the bottle as "Light Isoleucine Medium".
-
-
Prepare "Heavy" Medium:
-
Repeat the steps for the "light" medium, but instead of the "light" L-Isoleucine, add the same volume of the "heavy" this compound stock solution.
-
Ensure all other supplemented amino acids are the "light" versions to specifically label only with isoleucine.
-
Sterile-filter the complete medium.
-
Label the bottle as "Heavy Isoleucine Medium".
-
-
Storage: Store the prepared media at 4°C, protected from light.
Protocol 2: Metabolic Labeling of Adherent Cells with this compound
Procedure:
-
Cell Adaptation:
-
Culture cells in the "light" SILAC medium for at least two passages to adapt them to the dialyzed serum, which may cause slower growth.[7]
-
-
Initiate Labeling:
-
Split the adapted cells into two separate culture flasks.
-
Continue to culture one flask in the "light" medium (control).
-
For the second flask, aspirate the "light" medium, wash the cells once with PBS, and add the "heavy" medium.
-
-
Cell Expansion and Label Incorporation:
-
Culture both cell populations in parallel for at least 6 cell doublings to ensure >97% incorporation of the heavy isoleucine.[10]
-
Passage the cells as needed, always using the corresponding "light" or "heavy" medium.
-
-
Experimental Treatment:
-
Once sufficient incorporation is achieved, apply the experimental treatment (e.g., drug, growth factor) to the desired cell population (typically the "heavy" labeled cells), while the "light" labeled cells serve as the control.
-
-
Cell Harvesting:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Harvest the "light" and "heavy" cell populations separately by scraping or trypsinization.
-
Count the cells from each population.
-
-
Sample Pooling and Lysis:
-
Combine an equal number of cells from the "light" and "heavy" populations.
-
Centrifuge the cell mixture to obtain a pellet.
-
Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 3: Sample Preparation for Mass Spectrometry
Procedure:
-
Protein Digestion:
-
Take a desired amount of protein from the combined cell lysate (e.g., 100 µg).
-
Perform in-solution or in-gel digestion. For in-solution digestion, proteins are typically reduced with DTT, alkylated with iodoacetamide, and then digested overnight with a protease (e.g., trypsin).
-
-
Peptide Cleanup:
-
After digestion, acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Clean up the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Visualizations
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 8. Protective Mechanism of Leucine and Isoleucine against H2O2-Induced Oxidative Damage in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Quantitative Proteomics with L-Isoleucine-13C6,15N: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for quantitative proteomics studies utilizing the stable isotope-labeled amino acid, L-Isoleucine-13C6,15N. This powerful tool, when integrated into a Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) workflow, enables precise and accurate quantification of protein abundance, making it invaluable for basic research, drug discovery, and biomarker identification.
Application Notes
Introduction to Quantitative Proteomics and SILAC
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] One of the most robust methods for quantitative proteomics is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).[2] This metabolic labeling approach involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid.[3] One population is cultured in "light" medium containing the natural amino acid, while the other is cultured in "heavy" medium containing a stable isotope-labeled version of the same amino acid.[3]
After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[2] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), after which they are combined. Because the samples are mixed at an early stage, variability from downstream sample processing is minimized, leading to high accuracy and reproducibility.[4][5] The protein mixture is then digested, and the resulting peptides are analyzed by mass spectrometry (MS).[2] Peptides from the "light" and "heavy" populations are chemically identical but have a distinct mass difference, allowing for their relative quantification based on the signal intensities of the isotopic pairs in the mass spectrometer.[4]
Advantages of Using this compound
While arginine and lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin cleavage, utilizing this compound offers distinct advantages in specific contexts:
-
Broader Proteome Coverage: Not all proteins are rich in arginine and lysine. Labeling with a different essential amino acid like isoleucine can provide quantitative information for a different subset of peptides and proteins, thus expanding proteome coverage.
-
Complementary to Arginine/Lysine Labeling: In complex experimental designs, using a third or fourth labeled amino acid can enable higher levels of multiplexing, allowing for the comparison of more experimental conditions simultaneously.
-
Studying Isoleucine Metabolism and Signaling: L-Isoleucine itself is a signaling molecule, notably involved in the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation.[6] Using labeled isoleucine allows for the direct tracking of its incorporation and the subsequent proteomic changes in pathways sensitive to amino acid availability.
-
Overcoming Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline, which can complicate data analysis. Using isoleucine avoids this issue.[7]
Applications in Drug Development
Quantitative proteomics with this compound is a valuable tool in various stages of the drug development pipeline:
-
Target Identification and Validation: By comparing the proteomes of drug-treated and untreated cells, researchers can identify proteins whose expression levels are significantly altered, pointing to potential drug targets or off-target effects.[8]
-
Mechanism of Action Studies: Understanding how a drug candidate affects cellular protein expression and signaling pathways is crucial. SILAC can provide a global view of the proteomic changes induced by a compound, elucidating its mechanism of action.[8]
-
Biomarker Discovery: Proteins that are differentially expressed in response to a drug or disease state can serve as biomarkers for treatment efficacy or patient stratification.
-
Toxicity Profiling: Unintended changes in protein expression can indicate potential toxicity. SILAC-based proteomics can help in the early identification of adverse effects.
Experimental Protocols
This section provides a detailed protocol for a SILAC experiment using this compound.
Protocol 1: SILAC Labeling of Cultured Cells with this compound
1. Cell Culture and Media Preparation:
-
Select a cell line of interest that is auxotrophic for isoleucine.
-
Prepare custom SILAC media by using a commercial isoleucine-free formulation (e.g., DMEM, RPMI-1640) and supplementing it with all essential amino acids, except for isoleucine.
-
Create two types of media:
-
"Light" Medium: Supplement the isoleucine-free base medium with natural L-isoleucine at its normal concentration.
-
"Heavy" Medium: Supplement the isoleucine-free base medium with this compound at the same concentration as the light version.[9]
-
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.
2. Cell Adaptation and Labeling:
-
Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
Monitor cell morphology and doubling time to ensure that the heavy isoleucine does not negatively impact cell health.
-
Verification of Incorporation: After 5-6 doublings, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze by mass spectrometry. Search the data for isoleucine-containing peptides and confirm that >95% of them are in the heavy form.
3. Experimental Treatment:
-
Once complete labeling is confirmed, the two cell populations are ready for the experiment.
-
Apply the experimental treatment (e.g., drug compound) to one cell population (e.g., the "heavy" labeled cells) and a vehicle control to the other ("light" labeled cells).
Protocol 2: Sample Preparation for Mass Spectrometry
1. Cell Lysis and Protein Quantification:
-
Harvest the "light" and "heavy" cell populations.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. Protein Mixing and Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).
-
In-solution digestion:
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
In-gel digestion (alternative):
-
Run the mixed protein lysate on a 1D SDS-PAGE gel.
-
Excise the entire lane and cut it into smaller pieces.
-
Perform in-gel reduction, alkylation, and tryptic digestion.
-
3. Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
Protocol 3: Mass Spectrometry and Data Analysis
1. LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution Orbitrap or similar mass spectrometer coupled to a nano-liquid chromatography (nLC) system.
-
Set up the mass spectrometer to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).
2. Data Analysis:
-
Use a specialized software package for quantitative proteomics analysis, such as MaxQuant, Proteome Discoverer, or Spectronaut.
-
Configure the software to search the MS/MS data against a relevant protein database (e.g., UniProt).
-
Specify the following modifications in the search parameters:
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term).
-
Fixed modifications: Carbamidomethyl (C).
-
Specify the "heavy" label: Isoleucine (+7 Da, corresponding to 13C6, 15N).
-
-
The software will identify peptide pairs, calculate the heavy-to-light (H/L) ratios, and perform protein-level quantification.
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format. The following table is an example of how to summarize the results of a SILAC experiment comparing a drug-treated sample to a control.
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | -log10(p-value) | Regulation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 0.89 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 2.54 | Upregulated |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 0.45 | 3.12 | Downregulated |
| P31749 | GSK3B | Glycogen synthase kinase-3 beta | 1.89 | 2.11 | Upregulated |
| P62258 | RPS6 | 40S ribosomal protein S6 | 0.98 | 0.56 | Unchanged |
-
Protein Accession: Unique identifier from the protein database.
-
Gene Symbol: The official gene symbol for the protein.
-
Protein Name: A descriptive name of the protein.
-
H/L Ratio: The ratio of the abundance of the protein in the heavy-labeled (treated) sample to the light-labeled (control) sample.
-
-log10(p-value): The statistical significance of the change in protein abundance.
-
Regulation: A categorical description of the change (e.g., Upregulated, Downregulated, Unchanged).
Mandatory Visualizations
Experimental Workflow
References
- 1. Quantitative Proteomics | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
Application Notes and Protocols for L-Isoleucine-¹³C₆,¹⁵N in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing stable isotope-labeled substrates, such as L-Isoleucine-¹³C₆,¹⁵N, and tracking their incorporation into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism.[3][][5] This technique provides a detailed snapshot of the metabolic state, offering invaluable insights for understanding disease pathology, identifying novel drug targets, and optimizing bioprocesses.[1]
L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and as a source of carbon for the tricarboxylic acid (TCA) cycle. The use of L-Isoleucine fully labeled with both carbon-13 (¹³C) and nitrogen-15 (¹⁵N) allows for the simultaneous tracing of its carbon skeleton and nitrogen atom through interconnected metabolic pathways.[5][6] This dual-labeling strategy enhances the resolution of flux analysis, particularly in studies of amino acid metabolism, nitrogen assimilation, and their interplay with central carbon metabolism.[5]
These application notes provide a comprehensive guide to utilizing L-Isoleucine-¹³C₆,¹⁵N for metabolic flux analysis, covering the principles, detailed experimental protocols, data analysis workflows, and expected outcomes.
Principle of Metabolic Flux Analysis with L-Isoleucine-¹³C₆,¹⁵N
The core principle of ¹³C/¹⁵N-MFA involves introducing L-Isoleucine-¹³C₆,¹⁵N into a biological system (e.g., cell culture) and allowing it to be metabolized. The labeled carbon and nitrogen atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the active metabolic pathways and quantify the flux through each reaction.[3][7]
The general workflow for a metabolic flux analysis experiment is depicted below.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. benchchem.com [benchchem.com]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 7. beregond.bham.ac.uk [beregond.bham.ac.uk]
Revolutionizing Protein Quantification: A Deep Dive into the Use of L-Isoleucine-¹³C₆,¹⁵N Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol for Precise Protein Quantification using Stable Isotope Labeling with L-Isoleucine-¹³C₆,¹⁵N.
In the dynamic fields of proteomics and drug development, the precise quantification of protein expression levels is paramount to understanding cellular processes, identifying disease biomarkers, and evaluating therapeutic efficacy. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and robust method for accurate relative and absolute protein quantification. This application note provides a comprehensive overview and detailed protocols for utilizing L-Isoleucine-¹³C₆,¹⁵N as an internal standard in SILAC-based quantitative proteomics workflows.
Introduction to SILAC-based Protein Quantification
SILAC is a metabolic labeling strategy that involves the incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells.[1][2] By growing one cell population in a medium containing the natural "light" amino acid and another in a medium with its "heavy" counterpart, the proteomes of the two populations become isotopically distinct. When the samples are mixed, the relative abundance of proteins can be accurately determined by mass spectrometry (MS) by comparing the signal intensities of the heavy and light peptide pairs.[2]
L-Isoleucine, an essential amino acid, is a crucial component of most proteins. Its stable isotope-labeled form, L-Isoleucine-¹³C₆,¹⁵N, provides a distinct mass shift, enabling clear differentiation from its light counterpart during MS analysis. This makes it an excellent internal standard for a wide range of proteomics studies, from global protein expression profiling to the investigation of specific signaling pathways.
Applications in Cellular Signaling Pathway Analysis
The SILAC methodology using L-Isoleucine-¹³C₆,¹⁵N is particularly well-suited for dissecting complex cellular signaling networks, such as the mTOR and insulin signaling pathways. These pathways are central to cellular growth, metabolism, and proliferation, and their dysregulation is implicated in numerous diseases, including cancer and diabetes.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism in response to nutrients, growth factors, and cellular energy levels.[3] Isoleucine, along with other branched-chain amino acids, has been shown to independently regulate mTOR signaling and protein synthesis.[4] By employing SILAC with heavy isoleucine, researchers can quantitatively assess the impact of various stimuli or inhibitors on the phosphorylation status and expression levels of key proteins within the mTOR pathway, such as mTOR itself, S6K1, and 4E-BP1.[4][5]
The Insulin Signaling Pathway
The insulin signaling pathway plays a critical role in regulating glucose homeostasis and cellular metabolism. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, involving key proteins such as the insulin receptor substrate (IRS) proteins, PI3K, and Akt.[6][7] SILAC-based phosphoproteomics has been instrumental in identifying novel effectors and understanding the temporal dynamics of this pathway.[7] Using heavy isoleucine allows for the precise quantification of changes in protein-protein interactions and phosphorylation events within the insulin signaling network in response to insulin stimulation or in disease states like insulin resistance.[8][9]
Experimental Protocols
A successful SILAC experiment requires careful planning and execution. The general workflow can be divided into two main phases: the adaptation phase and the experimental phase.[1][6]
Phase 1: Adaptation Phase - Cell Culture and Labeling
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that lacks natural L-Isoleucine. Supplement the "light" medium with natural L-Isoleucine and the "heavy" medium with L-Isoleucine-¹³C₆,¹⁵N. Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Cell Culture: Culture two separate populations of the chosen cell line, one in the "light" medium and the other in the "heavy" medium.
-
Ensuring Complete Incorporation: Passage the cells for at least five to six doublings in their respective SILAC media to ensure near-complete (>95%) incorporation of the labeled amino acid.[10] The incorporation efficiency can be verified by a preliminary mass spectrometry analysis of a small aliquot of the "heavy" labeled cells.
Phase 2: Experimental Phase
-
Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations while maintaining the other as a control.
-
Cell Lysis and Protein Extraction: Harvest both "light" and "heavy" cell populations. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates. This 1:1 mixing is crucial for accurate relative quantification.
-
Protein Digestion: The combined protein mixture can be separated by SDS-PAGE followed by in-gel digestion, or digested directly in-solution.
-
In-Gel Digestion Protocol:
-
Run the mixed protein lysate on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein bands of interest or the entire lane.
-
Destain the gel pieces.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins overnight with a protease such as trypsin.
-
Extract the peptides from the gel pieces.
-
-
-
LC-MS/MS Analysis:
-
Chromatography: Peptides are typically separated using a reversed-phase nano-liquid chromatography (LC) system. A common setup includes a C18 analytical column with a gradient of increasing acetonitrile concentration to elute the peptides.
-
Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument is typically operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
The raw MS data is processed using specialized software such as MaxQuant or FragPipe.[11]
-
The software identifies peptides by matching the experimental MS/MS spectra to a protein sequence database.
-
It then quantifies the heavy-to-light (H/L) ratio for each identified peptide pair.
-
The protein ratio is calculated by averaging the ratios of its constituent peptides.
-
Statistical analysis is performed to identify proteins with significantly altered expression levels.
-
Data Presentation
The quantitative data from a SILAC experiment is typically presented in a table format, providing a clear and concise summary of the results.
Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment
| Protein ID | Gene Name | Protein Name | H/L Ratio | -log10(p-value) | Regulation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 2.50 | Unchanged |
| P02768 | ALB | Serum albumin | 0.98 | 2.15 | Unchanged |
| Q9Y6K5 | mTOR | Serine/threonine-protein kinase mTOR | 2.15 | 3.50 | Upregulated |
| P42345 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | 1.89 | 3.10 | Upregulated |
| P62736 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 0.45 | 3.80 | Downregulated |
| P14618 | INS | Insulin | 1.10 | 2.05 | Unchanged |
| P08069 | IGF1R | Insulin-like growth factor 1 receptor | 1.95 | 3.25 | Upregulated |
| P31749 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 1.75 | 2.90 | Upregulated |
| P31751 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.60 | 2.75 | Upregulated |
This is a representative table. Actual data will vary based on the specific experiment.
Conclusion
The use of L-Isoleucine-¹³C₆,¹⁵N as an internal standard in SILAC-based proteomics offers a highly accurate and reliable method for quantifying protein expression. The detailed protocols and application examples provided here serve as a valuable resource for researchers aiming to implement this powerful technique in their studies of cellular signaling, drug discovery, and biomarker identification. By carefully following these guidelines, scientists can generate high-quality quantitative proteomics data, leading to a deeper understanding of complex biological systems.
References
- 1. Pulsed-SILAC data analysis [bioconductor.statistik.tu-dortmund.de]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin-dependent interactions of proteins with GLUT4 revealed through stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]
Application Notes and Protocols for L-Isoleucine-¹³C₆,¹⁵N Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled internal standard used for the accurate quantification of L-isoleucine in various biological matrices.[1][2] It is a critical tool in metabolomics, nutritional studies, and clinical research, particularly in the investigation of metabolic disorders such as Maple Syrup Urine Disease (MSUD).[1] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations during sample preparation and analysis by mass spectrometry.[1][3] This document provides detailed application notes and protocols for the preparation of samples for the analysis of L-Isoleucine-¹³C₆,¹⁵N using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodologies outlined below are designed to ensure high recovery, accuracy, and reproducibility of results for the analysis of free L-Isoleucine-¹³C₆,¹⁵N in plasma, serum, and cultured cells.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of isoleucine using methods similar to those described in this document. The values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.
| Parameter | Plasma/Serum | Cultured Cells |
| Linearity Range | 2.0 - 1500 µM | Dependent on cell type and density |
| Lower Limit of Quantification (LLOQ) | 2.0 µM | Method-dependent |
| Lower Limit of Detection (LOD) | 0.60 µM | Method-dependent |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery | 85 - 115% | 80 - 120% |
| Accuracy | 89 - 95% | 85 - 115% |
Data synthesized from representative values found in the literature for branched-chain amino acid analysis.[2]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum for L-Isoleucine-¹³C₆,¹⁵N Analysis
This protocol describes the extraction of free L-Isoleucine-¹³C₆,¹⁵N from plasma or serum samples via protein precipitation.
Materials:
-
Plasma or serum samples
-
L-Isoleucine-¹³C₆,¹⁵N internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Ice-cold methanol (LC-MS grade)[1]
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample. Spike with an appropriate volume of the L-Isoleucine-¹³C₆,¹⁵N internal standard solution.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to the sample. The 4:1 ratio of methanol to sample is a common starting point for efficient protein precipitation.[4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted amino acids without disturbing the protein pellet.
-
Solvent Evaporation (Optional): The supernatant can be dried down under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration of the sample.
-
Sample Transfer: Transfer the supernatant to an LC-MS vial for analysis.
Protocol 2: Sample Preparation of Adherent Cultured Cells for L-Isoleucine-¹³C₆,¹⁵N Analysis
This protocol details the extraction of intracellular free L-Isoleucine-¹³C₆,¹⁵N from adherent cell cultures.
Materials:
-
Adherent cells cultured in multi-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Ice-cold 80% methanol (LC-MS grade)[5]
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Media Removal: Aspirate the cell culture medium from the wells.
-
Cell Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after the final wash.
-
Metabolism Quenching and Cell Lysis: Add 500 µL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[5]
-
Cell Scraping: Place the plate on ice and scrape the cells from the surface of the well using a cell scraper.
-
Homogenization: Pipette the cell lysate up and down several times to ensure a homogeneous suspension.
-
Sample Collection: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Spike the lysate with the L-Isoleucine-¹³C₆,¹⁵N internal standard solution.
-
Incubation: Incubate the tubes at -20°C for 20 minutes to precipitate proteins and other macromolecules.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean microcentrifuge tube.
-
Sample Transfer: Transfer the supernatant to an LC-MS vial for analysis.
Visualizations
References
- 1. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
L-Isoleucine-13C6,15N: In-Depth Application Notes and Protocols for GC-MS and LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of L-Isoleucine-13C6,15N as an internal standard in quantitative Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This stable isotope-labeled (SIL) amino acid is a critical tool for accurate and precise quantification of isoleucine and related branched-chain amino acids (BCAAs) in various biological matrices. Its use is paramount in metabolic research, clinical diagnostics, and proteomics.[1]
Introduction to this compound
This compound is a non-radioactive, stable isotope-labeled form of the essential amino acid L-isoleucine. All six carbon atoms are replaced with carbon-13 (¹³C), and the nitrogen atom is replaced with nitrogen-15 (¹⁵N). This labeling results in a molecule with a distinct mass-to-charge ratio (m/z) compared to its natural counterpart, without altering its chemical properties. This key feature allows it to be used as an ideal internal standard in mass spectrometry-based quantification assays.
Key Applications:
-
Metabolic Flux Analysis: Tracing the metabolic fate of isoleucine in health and disease.[1]
-
Clinical Diagnostics: Accurate quantification of isoleucine levels for the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD).
-
Proteomics: A component of SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media for quantitative proteomics.
-
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and nutrients.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of amino acids in biological fluids. A significant advantage of modern LC-MS methods for amino acid analysis is the ability to perform the analysis without the need for chemical derivatization, simplifying sample preparation and improving throughput.
LC-MS Application Note: Quantification of Isoleucine in Human Plasma
This application note describes a rapid and sensitive method for the quantification of L-isoleucine in human plasma using this compound as an internal standard. The method involves a simple protein precipitation step followed by direct injection onto a mixed-mode or HILIC column for chromatographic separation and subsequent detection by tandem mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2.0 - 1500 µM | [2] |
| Limit of Detection (LOD) | 0.60 µM | [2] |
| Limit of Quantification (LOQ) | 2.0 µM | [2] |
| Inter-day Precision (%CV) | < 15% | General expectation |
| Intra-day Precision (%CV) | < 10% | General expectation |
| Accuracy (% Recovery) | 85-115% | General expectation |
Detailed Experimental Protocol: LC-MS/MS Analysis of Isoleucine in Plasma
2.2.1. Materials and Reagents
-
L-Isoleucine
-
This compound
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Ammonium formate
-
Human plasma (or other biological matrix)
2.2.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold methanol containing the internal standard, this compound, at a known concentration (e.g., 50 µM).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.2.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A mixed-mode or HILIC column suitable for the separation of polar compounds like amino acids (e.g., Intrada Amino Acid, SeQuant ZIC-HILIC).
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar amino acids.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
L-Isoleucine: Precursor ion (Q1) m/z 132.1 → Product ion (Q3) m/z 86.1
-
This compound: Precursor ion (Q1) m/z 139.1 → Product ion (Q3) m/z 92.1
-
Workflow for LC-MS Quantification of Isoleucine
References
Application Notes and Protocols for Studying Protein Structure and Dynamics with L-Isoleucine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of L-Isoleucine-¹³C₆,¹⁵N in the study of protein structure, dynamics, and interactions. The use of stable isotope-labeled amino acids, such as L-Isoleucine-¹³C₆,¹⁵N, is a powerful technique in modern structural biology and drug discovery, primarily enabling advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies.
Application Notes
Advantages of L-Isoleucine-¹³C₆,¹⁵N Labeling
L-Isoleucine, a branched-chain hydrophobic amino acid, is frequently found in the hydrophobic cores of proteins, making it an excellent probe for studying protein folding, stability, and dynamics.[1] The δ1 methyl group of isoleucine provides well-resolved peaks in ¹H-¹³C correlation spectra, even in large proteins, and is a valuable source of long-range distance restraints for structure determination.[1] The use of ¹³C and ¹⁵N isotopes allows for a variety of multidimensional NMR experiments that are essential for the study of proteins, especially those with high molecular weights.[2]
Applications in NMR Spectroscopy
1. Protein Structure Determination:
Uniform or selective labeling of proteins with L-Isoleucine-¹³C₆,¹⁵N is a cornerstone of modern NMR-based protein structure determination.[3] The ¹³C and ¹⁵N labels enable the use of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB), which are crucial for the sequential assignment of backbone and side-chain resonances.[3] For larger proteins, selective labeling of isoleucine residues, often in a deuterated background, simplifies complex spectra and reduces signal overlap, thereby facilitating structural analysis.[2]
2. Probing Protein Dynamics:
The dynamics of a protein are intrinsically linked to its function. NMR relaxation experiments on ¹³C and ¹⁵N labeled isoleucine residues provide insights into protein motions on a wide range of timescales (picoseconds to seconds).[2] Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments on proteins with ¹³C-labeled methyl groups, including isoleucine, are particularly powerful for studying the dynamics of large proteins and protein complexes.[2]
3. Investigating Protein-Protein and Protein-Ligand Interactions:
Chemical Shift Perturbation (CSP) mapping is a widely used NMR technique to identify the binding interface between a protein and its ligand or another protein.[4] By comparing the NMR spectra of the ¹⁵N-labeled protein in its free and bound states, residues involved in the interaction can be identified by observing significant changes in their chemical shifts.[4] Selective labeling with L-Isoleucine-¹³C₆,¹⁵N can provide specific probes within the interaction site.
Application in a Signaling Pathway: The MAP Kinase Cascade
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[5] Protein kinases, the key players in this pathway, are highly dynamic enzymes whose function is tightly regulated by conformational changes and protein-protein interactions.[5][6]
NMR studies using isotopically labeled proteins, including those labeled with L-Isoleucine-¹³C₆,¹⁵N, have been instrumental in elucidating the dynamic and structural basis of kinase regulation. For example, studies on kinases like Src have utilized isotopic labeling to overcome the challenges posed by their large size and complex dynamics.[7] By selectively labeling specific domains or residues, researchers can probe the conformational changes that occur upon activation or inhibitor binding, providing valuable information for the design of novel therapeutics.[2]
Experimental Protocols
Protocol 1: Isotopic Labeling of a Target Protein with L-Isoleucine-¹³C₆,¹⁵N in E. coli
This protocol describes the expression of a target protein in E. coli using a minimal medium supplemented with L-Isoleucine-¹³C₆,¹⁵N for uniform labeling.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
-
M9 minimal medium components.
-
¹⁵NH₄Cl as the sole nitrogen source.
-
¹³C₆-D-glucose as the sole carbon source.
-
L-Isoleucine-¹³C₆,¹⁵N.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Antibiotics as required.
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl, ¹³C₆-D-glucose, and the appropriate antibiotic with the overnight starter culture.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For selective labeling, add L-Isoleucine-¹³C₆,¹⁵N at this stage (typically 50-100 mg/L).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Resuspend the cell pellet in lysis buffer and proceed with the standard purification protocol for the target protein.
Protocol 2: NMR Data Acquisition and Analysis
This protocol provides a general workflow for acquiring and analyzing NMR data for a ¹³C,¹⁵N-labeled protein.
Materials:
-
Purified ¹³C,¹⁵N-labeled protein sample (0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Concentrate the purified protein to the desired concentration and exchange it into the final NMR buffer.
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum to assess the quality of the sample. The spectrum should show well-dispersed peaks corresponding to the backbone amides.
-
Acquire a suite of triple-resonance experiments for backbone and side-chain assignments (e.g., HNCA, HNCACB, CBCA(CO)NH, H(CCO)NH, C(CO)NH).
-
For structure determination, acquire 3D and 4D NOESY spectra (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC) to obtain distance restraints.
-
For dynamics studies, perform ¹⁵N or ¹³C relaxation experiments (T₁, T₂, and het-NOE).
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using software such as NMRPipe.
-
Analyze the processed spectra using software like NMRViewJ or CARA for resonance assignment, NOE assignment, and relaxation data analysis.
-
Use the assigned resonances and NOE-derived distance restraints to calculate the 3D structure of the protein using software such as CYANA or XPLOR-NIH.
-
Data Presentation
| Parameter | Typical Value/Range | Source(s) |
| Isotopic Enrichment | ||
| ¹⁵N Enrichment | >95% | [3] |
| ¹³C Enrichment | >95% (uniform), 20% (fractional) | [3] |
| Sample Conditions for NMR | ||
| Protein Concentration | 0.1 - 1 mM | [3] |
| Buffer | 20-100 mM Phosphate or Tris | [1] |
| pH | 6.0 - 7.5 | [1] |
| D₂O Content | 5 - 10% for protonated solvents | [1] |
| Precursor Concentration for Selective Labeling | ||
| α-ketobutyrate for Ile δ1 labeling | 50 mg/L | [1] |
Visualizations
Caption: Experimental workflow for protein labeling and NMR analysis.
Caption: Simplified MAP Kinase signaling pathway.
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: L-Isoleucine-¹³C₆,¹⁵N Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Isoleucine-¹³C₆,¹⁵N in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic labeling studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Metabolic Flux Analysis (MFA).
Part 1: Experimental Design and Setup
Q1: How do I choose the right experimental approach for L-Isoleucine-¹³C₆,¹⁵N?
Choosing the appropriate labeling strategy is fundamental for a successful experiment. L-Isoleucine-¹³C₆,¹⁵N is primarily used in metabolic labeling approaches to track its incorporation into newly synthesized proteins and metabolites. The two main applications are SILAC for quantitative proteomics and MFA for elucidating metabolic pathways.
-
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): This method is highly accurate for quantifying differences in protein abundance between different cell populations.[1][2][3][4][5][6][7][8] It involves growing one population of cells in media containing the "light" (unlabeled) L-Isoleucine and another in media with "heavy" L-Isoleucine-¹³C₆,¹⁵N. The relative abundance of proteins is then determined by mass spectrometry.[4][5]
-
¹³C-Metabolic Flux Analysis (¹³C-MFA): This technique is a powerful tool for mapping the flow of metabolites through biochemical pathways.[9][10][11][12] By tracing the incorporation of the ¹³C atoms from L-Isoleucine-¹³C₆,¹⁵N into various downstream metabolites, researchers can quantify the rates of metabolic reactions.
Q2: What are the critical considerations when designing a SILAC experiment with L-Isoleucine-¹³C₆,¹⁵N?
A well-designed SILAC experiment is crucial for obtaining reliable quantitative data. Key considerations include:
-
Choice of Labeled Amino Acids: In addition to L-Isoleucine-¹³C₆,¹⁵N, other labeled amino acids like Arginine and Lysine are often used in SILAC experiments, especially when using trypsin for protein digestion.[8]
-
Cell Line Selection: The chosen cell line must be auxotrophic for isoleucine, meaning it cannot synthesize it and must obtain it from the culture medium. This ensures efficient incorporation of the labeled isoleucine.
-
Culture Media and Serum: It is essential to use a custom-formulated medium that lacks natural isoleucine. When supplementing with fetal bovine serum (FBS), it must be dialyzed to remove unlabeled amino acids that would compete with the labeled ones and reduce incorporation efficiency.[5][8]
-
Replication and Controls: Incorporating biological and technical replicates is essential for statistical validity. A label-swapping strategy, where the "heavy" and "light" labels are reversed between two biological replicates, can effectively correct for experimental errors and improve quantitative accuracy.[1][2]
Part 2: Sample Preparation and Labeling
Q3: My labeling efficiency with L-Isoleucine-¹³C₆,¹⁵N is low. How can I improve it?
Incomplete labeling is a significant source of quantification errors in SILAC experiments.[2][3][6] Here are several ways to enhance labeling efficiency:
-
Sufficient Cell Doublings: For complete incorporation of the labeled amino acid, cells should be cultured for a sufficient number of doublings. A general guideline is at least five to six cell divisions.[7]
-
Confirm Amino Acid Auxotrophy: Ensure your cell line cannot produce its own isoleucine.
-
Use Dialyzed Serum: Standard FBS contains unlabeled amino acids that will dilute the labeled L-Isoleucine-¹³C₆,¹⁵N. Always use dialyzed FBS.[5][8]
-
Optimize Amino Acid Concentration: Ensure the concentration of L-Isoleucine-¹³C₆,¹⁵N in the culture medium is not limiting for cell growth.
Experimental Protocol: Checking Label Incorporation
A small-scale pilot experiment to check for incorporation efficiency is highly recommended before proceeding with the main experiment.
-
Grow a small population of cells in the "heavy" SILAC medium.
-
Harvest the cells after five to six doublings.[7]
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Analyze the peptides by mass spectrometry to determine the percentage of incorporation of the heavy isoleucine. An incorporation efficiency of over 95% is generally considered acceptable.[7]
Q4: How can I avoid metabolic scrambling of L-Isoleucine-¹³C₆,¹⁵N?
Metabolic scrambling occurs when the cell metabolizes the labeled amino acid, leading to the transfer of its stable isotopes to other molecules, which can complicate data analysis.[13][14]
-
Use Auxotrophic Cell Lines: As mentioned, using a cell line that cannot synthesize isoleucine minimizes the chances of it being used in other metabolic pathways.
-
Provide an Excess of Other Unlabeled Amino Acids: In some cases, providing a surplus of other unlabeled amino acids in the medium can help suppress the metabolic pathways that would lead to scrambling of the labeled isoleucine.[14]
Part 3: Mass Spectrometry and Data Analysis
Q5: I am having trouble distinguishing L-Isoleucine from L-Leucine in my mass spectrometry data. What can I do?
Leucine and isoleucine are isomers, meaning they have the same molecular weight and are therefore difficult to distinguish by mass spectrometry alone.[15]
-
Chromatographic Separation: The most effective way to differentiate between leucine and isoleucine is through chromatographic separation before mass spectrometry analysis. Techniques like reverse-phase liquid chromatography can often resolve these two amino acids.[15]
-
Tandem Mass Spectrometry (MS/MS): While their parent ion masses are the same, their fragmentation patterns in MS/MS can sometimes differ due to their different structures, allowing for their distinction.
Q6: My quantitative data from a SILAC experiment shows high variability. What are the common sources of error?
High variability in quantitative proteomics can stem from several sources.
-
Incomplete Labeling: As discussed, this is a primary cause of inaccurate quantification.[2][3]
-
Errors in Sample Mixing: The "heavy" and "light" cell populations must be mixed in a precise 1:1 ratio based on cell number or protein concentration. Any deviation will introduce a systematic error in the calculated protein ratios.
-
Arginine-to-Proline Conversion: While not directly related to isoleucine, if you are also using labeled arginine, be aware that some cell lines can convert arginine to proline, which can affect quantification if not accounted for.[2][3]
-
Biological Variability: Inherent differences between biological replicates can also contribute to variability.
Quantitative Data Summary: Common Sources of Error in SILAC
| Source of Error | Potential Impact on Quantification | Recommended Solution |
| Incomplete Labeling | Underestimation of protein abundance changes. | Ensure at least 5-6 cell doublings; use dialyzed FBS.[7][8] |
| Inaccurate Sample Mixing | Systematic bias in all protein ratios. | Carefully count cells or accurately measure protein concentration before mixing. |
| Metabolic Scrambling | Inaccurate quantification due to isotope incorporation into other molecules. | Use auxotrophic cell lines; consider adding an excess of unlabeled amino acids.[14] |
| Co-elution of Peptides | Interference in mass spectra leading to inaccurate peak integration. | Optimize chromatographic separation. |
Part 4: Metabolic Flux Analysis (MFA)
Q7: I am performing a ¹³C-MFA experiment with L-Isoleucine-¹³C₆,¹⁵N and my model fit is poor. What could be the issue?
A poor fit between your experimental data and the metabolic model in a ¹³C-MFA experiment can be due to several factors.[9][12]
-
Errors in the Metabolic Model: Incorrect reaction stoichiometries or atom transitions in your model will lead to a poor fit. Carefully review and validate your metabolic network model.[12]
-
Incomplete Metabolic Model: Omitting relevant metabolic pathways from your model can also result in a poor fit.[9][12]
-
Gross Measurement Errors: Errors in the measurement of isotope labeling patterns can significantly impact the results.
-
Incorrect Assumptions about Measurement Errors: The statistical weighting of your data points is crucial for a good model fit.
Experimental Workflow: ¹³C-Metabolic Flux Analysis
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. QTIPS: A novel method of unsupervised determination of isotopic amino acid distribution in SILAC experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leucine/Isoleucine - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Signal-to-Noise with L-Isoleucine-¹³C₆,¹⁵N
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Isoleucine-¹³C₆,¹⁵N for stable isotope labeling in mass spectrometry-based quantitative proteomics. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes, with a focus on improving signal-to-noise ratios.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues you may encounter during your experiments with L-Isoleucine-¹³C₆,¹⁵N.
Issue 1: Low Signal Intensity of Heavy (¹³C₆,¹⁵N-Isoleucine) Peptides
Symptoms:
-
Low peak intensity for peptides containing the "heavy" isoleucine label.
-
Poor signal-to-noise (S/N) ratio for heavy peptides.
-
Inconsistent detection of heavy peptides across replicates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Metabolic Labeling | 1. Verify Labeling Efficiency: Ensure cells have undergone a sufficient number of doublings (typically at least 5-6) in the SILAC medium containing L-Isoleucine-¹³C₆,¹⁵N.[1][2] 2. Optimize Amino Acid Concentration: Ensure the concentration of L-Isoleucine-¹³C₆,¹⁵N in the medium is not limiting. 3. Check for Contamination: Use dialyzed fetal bovine serum to minimize contamination from unlabeled isoleucine.[3] | Greater than 97% incorporation of the heavy label, leading to a significant increase in the intensity of the heavy peptide signal. |
| Poor Ionization Efficiency | 1. Optimize Electrospray Ionization (ESI) Source Parameters: Adjust spray voltage, capillary temperature, and gas flow rates to maximize the signal for isoleucine-containing peptides. 2. Mobile Phase Modification: Add a small percentage of an organic solvent or an appropriate modifier to the mobile phase to enhance ionization. | A stable and robust spray, resulting in a 2 to 5-fold increase in peptide signal intensity. |
| Suboptimal LC-MS/MS Method | 1. Optimize Collision Energy: Perform a collision energy optimization for a representative isoleucine-containing peptide to ensure efficient fragmentation. 2. Adjust Injection Volume: Increase the sample injection volume to load more analyte onto the column. 3. Check Mass Analyzer Settings: Ensure the mass analyzer is calibrated and operating at the appropriate resolution and scan speed. | Improved fragmentation patterns and a higher number of identified peptides, leading to better overall signal. |
Issue 2: High Background Noise and Chemical Interference
Symptoms:
-
Elevated baseline in the mass spectrum.
-
Presence of many interfering peaks near the m/z of the target heavy peptides.
-
Poor signal-to-noise ratio despite adequate signal intensity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Reagents or Solvents | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases. 2. Check Buffers and Additives: Ensure all buffers and additives are of high purity and free from contaminants. 3. Blank Injections: Run blank injections between samples to identify and trace sources of contamination. | A significant reduction in background noise and the elimination of interfering peaks. |
| Matrix Effects from Complex Samples | 1. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or other cleanup methods to remove interfering substances like salts and detergents. 2. Optimize Chromatographic Separation: Adjust the LC gradient to separate the peptides of interest from co-eluting matrix components. | A cleaner baseline and a 3 to 10-fold improvement in the signal-to-noise ratio for target peptides. |
| Leucine/Isoleucine Co-elution | 1. Optimize LC Gradient: Employ a shallower gradient and a high-resolution analytical column to achieve baseline separation of isobaric leucine and isoleucine peptides.[4][5] 2. Use a High-Resolution Mass Spectrometer: Utilize the high-resolution capabilities of instruments like an Orbitrap to distinguish between the subtle mass differences of fragments. | Improved peak shape and resolution, leading to more accurate quantification and reduced signal overlap. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my cells are fully labeled with L-Isoleucine-¹³C₆,¹⁵N?
A1: To verify labeling efficiency, you should perform a preliminary mass spectrometry analysis on a small aliquot of protein extract from the cells cultured in the "heavy" medium. After at least five to six cell doublings, digest the proteins and analyze the peptides by LC-MS/MS.[2] Search the data for known abundant proteins and examine the isotopic distribution of peptides containing isoleucine. You should observe a mass shift corresponding to the full incorporation of ¹³C₆ and ¹⁵N. The "light" peak should be minimal or absent, indicating >97% labeling efficiency.
Q2: What is the impact of arginine-to-proline conversion, and could a similar conversion affect isoleucine labeling?
A2: Arginine can be metabolically converted to proline in some cell lines, which can complicate SILAC experiments by splitting the "heavy" signal between arginine- and proline-containing peptides. While a direct, common conversion pathway from isoleucine to another amino acid that would interfere with SILAC is not a widely reported issue, it is always good practice to be aware of the metabolic pathways in your specific cell line. The primary concern with isoleucine is its similarity to leucine.
Q3: How does the co-elution of leucine and isoleucine affect my signal-to-noise ratio?
A3: Leucine and isoleucine are isobaric, meaning they have the same mass. If peptides containing these amino acids are not chromatographically separated, their isotopic envelopes will overlap in the mass spectrum. This can lead to an overestimation of the "light" signal and an underestimation of the "heavy" signal (or vice-versa), resulting in inaccurate quantification. This overlap can also raise the baseline noise, thereby reducing the signal-to-noise ratio of the distinct peptide signals. Optimizing your liquid chromatography is crucial to separate these isomers.[4][5]
Q4: What are the ideal LC-MS/MS parameters for analyzing L-Isoleucine-¹³C₆,¹⁵N labeled peptides?
A4: The optimal parameters can vary depending on the instrument and the specific peptides of interest. However, a good starting point is to:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to accurately measure the mass of the heavy and light peptides.
-
Optimize the collision energy for isoleucine-containing peptides to ensure characteristic fragmentation patterns.
-
Employ a data-dependent acquisition (DDA) strategy to trigger MS/MS scans on the most abundant precursor ions.
-
Utilize a narrow isolation window to minimize the co-isolation of interfering ions.
Experimental Protocols
Protocol 1: Verification of L-Isoleucine-¹³C₆,¹⁵N Labeling Efficiency
-
Cell Culture: Culture cells for at least 5-6 passages in SILAC medium containing L-Isoleucine-¹³C₆,¹⁵N and dialyzed fetal bovine serum.[1]
-
Protein Extraction: Harvest a small aliquot of cells (e.g., 1x10⁶) and lyse them using a standard lysis buffer (e.g., RIPA buffer).
-
Protein Digestion: Perform an in-solution or in-gel tryptic digest of the protein extract.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use a proteomics software package (e.g., MaxQuant) to identify peptides and determine the incorporation efficiency of L-Isoleucine-¹³C₆,¹⁵N by calculating the ratio of heavy to light isoleucine-containing peptides for highly abundant proteins. An incorporation efficiency of >97% is recommended.
Protocol 2: Optimization of LC Gradient for Leucine/Isoleucine Separation
-
Standard Preparation: Prepare a standard mixture containing synthetic light and heavy (¹³C₆,¹⁵N-Isoleucine) versions of a peptide known to contain isoleucine, along with its isobaric leucine-containing counterpart.
-
Initial Gradient: Start with a standard 60-minute gradient from 5% to 40% acetonitrile with 0.1% formic acid.
-
Gradient Modification:
-
Decrease the slope: Extend the gradient to 90 or 120 minutes to improve the separation of closely eluting peptides.
-
Introduce a shallow segment: Incorporate a very shallow gradient increase (e.g., 0.1-0.5% acetonitrile per minute) around the expected elution time of the leucine/isoleucine peptide pair.
-
-
Column Chemistry: Test different C18 column chemistries, as some may provide better selectivity for hydrophobic isomers.
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Analysis: Monitor the resolution of the leucine and isoleucine peptide peaks in the extracted ion chromatograms. Aim for baseline separation.[4][5]
Visualizations
Caption: Experimental workflow for a typical SILAC experiment using L-Isoleucine-¹³C₆,¹⁵N.
Caption: A logical workflow for troubleshooting low signal-to-noise ratios in L-Isoleucine-¹³C₆,¹⁵N experiments.
References
Technical Support Center: L-Isoleucine-¹³C₆,¹⁵N Purity Analysis and Verification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Isoleucine-¹³C₆,¹⁵N. Here, you will find information to address common challenges encountered during purity analysis and verification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical and isotopic purity levels for L-Isoleucine-¹³C₆,¹⁵N?
A1: Typically, high-quality L-Isoleucine-¹³C₆,¹⁵N should have a chemical purity of ≥95-98% and an isotopic enrichment of ≥98 atom % for both ¹³C and ¹⁵N.[1][2][3][4] Specific purity levels will be provided in the Certificate of Analysis (CoA) for your specific lot.
Q2: Which analytical techniques are most suitable for determining the purity of L-Isoleucine-¹³C₆,¹⁵N?
A2: The most common and effective techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for assessing both chemical and isotopic purity.[2][7] NMR is particularly powerful for confirming the positions of the isotopic labels and determining isotopic enrichment.[5][6][]
Q3: What are some potential impurities I might find in my L-Isoleucine-¹³C₆,¹⁵N sample?
A3: Potential impurities can be categorized as either chemical or isotopic. Chemical impurities may include residual solvents, reagents from synthesis, or other amino acids. Isotopic impurities refer to the presence of unlabeled (M+0) or partially labeled L-Isoleucine species (e.g., M+1 to M+6).
Q4: How can I use L-Isoleucine-¹³C₆,¹⁵N as an internal standard?
A4: L-Isoleucine-¹³C₆,¹⁵N is an ideal internal standard for quantitative mass spectrometry-based assays, such as in proteomics or metabolomics.[2][7] A known amount of the labeled isoleucine is spiked into a sample. The ratio of the signal from the endogenous, unlabeled isoleucine to the labeled internal standard allows for precise quantification.
Troubleshooting Guides
Mass Spectrometry Analysis
Problem 1: My mass spectrum shows a significant peak at the mass of unlabeled L-Isoleucine (M+0).
-
Possible Cause: This indicates a higher than expected amount of unlabeled L-Isoleucine impurity in your sample.
-
Troubleshooting Steps:
-
Verify Supplier Specifications: Check the Certificate of Analysis (CoA) to confirm the guaranteed isotopic purity.
-
Instrument Contamination: Run a blank to ensure there is no carryover from previous analyses.
-
Sample Contamination: Ensure that the sample has not been contaminated with unlabeled L-Isoleucine in the laboratory. Use clean vials and fresh solvents.
-
Problem 2: I am observing multiple peaks between the unlabeled (M+0) and the fully labeled (M+7) L-Isoleucine.
-
Possible Cause: This suggests the presence of partially labeled L-Isoleucine species.
-
Troubleshooting Steps:
-
Review Synthesis Method: If the material was synthesized in-house, review the labeling procedure for potential sources of incomplete labeling.
-
High-Resolution MS: Use a high-resolution mass spectrometer to obtain accurate mass measurements. This can help in identifying the specific number of ¹³C and ¹⁵N atoms in each partially labeled species.
-
Consult Supplier: If the material was purchased, contact the supplier's technical support with your data.
-
NMR Spectroscopy Analysis
Problem 3: The ¹³C or ¹⁵N NMR spectrum shows unexpected signals.
-
Possible Cause: These signals could arise from chemical impurities or from natural abundance ¹³C in any unlabeled contaminants.
-
Troubleshooting Steps:
-
Acquire a ¹H NMR Spectrum: A proton NMR can quickly reveal the presence of organic impurities.[9][10]
-
2D NMR Experiments: Techniques like ¹H-¹³C HSQC can help to correlate proton and carbon signals, aiding in the identification of impurities.
-
Compare to Reference Spectra: Compare your spectra with reference spectra for L-Isoleucine to identify any discrepancies.
-
Problem 4: The calculated isotopic enrichment from my NMR data is lower than specified.
-
Possible Cause: This could be due to inaccurate integration of signals or the presence of unlabeled impurities.
-
Troubleshooting Steps:
-
Optimize NMR Parameters: Ensure that the relaxation delays (d1) are sufficiently long to allow for complete relaxation of all nuclei, which is crucial for accurate quantification.
-
Careful Integration: Accurately integrate the signals corresponding to the labeled and any visible unlabeled species.
-
Orthogonal Method Verification: If possible, verify the isotopic enrichment using an orthogonal method like mass spectrometry.
-
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥95% | HPLC, GC-MS, LC-MS, NMR |
| Isotopic Enrichment (¹³C) | ≥98 atom % | Mass Spectrometry, NMR |
| Isotopic Enrichment (¹⁵N) | ≥98 atom % | Mass Spectrometry, NMR |
| Mass Shift | M+7 | Mass Spectrometry |
Experimental Protocols
Protocol 1: Purity and Isotopic Enrichment Analysis by GC-MS
-
Derivatization: To make L-Isoleucine volatile for GC analysis, a derivatization step is necessary. A common method is silylation using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Dry 10-50 µg of L-Isoleucine-¹³C₆,¹⁵N in a reaction vial under a stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample onto the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the derivatized isoleucine from any impurities. A typical gradient might be 100°C held for 2 minutes, then ramped to 280°C at 10°C/min.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify all eluting compounds. To determine isotopic distribution, use selected ion monitoring (SIM) to monitor the m/z values for the derivatized unlabeled, partially labeled, and fully labeled isoleucine.
-
-
Data Analysis:
-
Chemical Purity: Integrate the peak area of the derivatized L-Isoleucine and compare it to the total area of all peaks to determine chemical purity.
-
Isotopic Enrichment: Calculate the isotopic enrichment by comparing the peak areas of the M+7 ion to the sum of the areas of all isotopic variants (M+0 to M+7).
-
Protocol 2: Isotopic Enrichment Verification by ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of L-Isoleucine-¹³C₆,¹⁵N in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. It is crucial to use a long relaxation delay (e.g., 5 times the longest T₁) and to decouple the protons to obtain sharp signals.
-
-
Data Analysis:
-
Identify the six carbon signals corresponding to the L-Isoleucine backbone and side chain.
-
If any signals from unlabeled L-Isoleucine are visible at natural abundance ¹³C levels, their intensity will be significantly lower.
-
The absence of significant signals at the chemical shifts of natural abundance carbons confirms high isotopic enrichment.
-
Visualizations
Caption: Experimental workflow for purity analysis.
Caption: Troubleshooting decision tree.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L -Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Cell Labeling with L-Isoleucine-13C6,15N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Isoleucine-13C6,15N for stable isotope labeling by amino acids in cell culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in SILAC experiments?
This compound is a "heavy" stable isotope-labeled amino acid used in quantitative proteomics. In SILAC, cells are grown in a medium where the natural ("light") L-isoleucine is replaced with this heavy version. This results in the incorporation of this compound into all newly synthesized proteins. When these "heavy" labeled cells are compared to a "light" labeled control group, the mass difference allows for the accurate quantification of protein abundance between the two samples using mass spectrometry.
Q2: How do I prepare the SILAC medium for this compound labeling?
To prepare the "heavy" SILAC medium, use a basal medium that is deficient in L-isoleucine. Supplement this medium with this compound to a final concentration similar to that of L-isoleucine in standard media formulations. It is also crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled L-isoleucine, which could lead to incomplete labeling.[1][2] A typical concentration for L-isoleucine in DMEM is 105 mg/L and in RPMI 1640 is 50 mg/L.
Q3: How many cell doublings are required for complete labeling?
For most cell lines, a minimum of five to six cell doublings in the heavy SILAC medium is recommended to achieve a labeling efficiency of over 97%.[2][3][4] This ensures that the vast majority of the cellular proteome has incorporated the heavy this compound.
Q4: How can I check the incorporation efficiency of this compound?
To verify the labeling efficiency, a small aliquot of the "heavy" labeled cells can be harvested, lysed, and the proteins digested. The resulting peptides are then analyzed by mass spectrometry. By comparing the signal intensities of the heavy and any residual light isoleucine-containing peptides, the percentage of incorporation can be calculated. An incorporation rate of >97% is generally considered optimal for quantitative accuracy.[3]
Troubleshooting Guide
Issue 1: Incomplete Labeling
Symptom: Mass spectrometry data shows a significant proportion of "light" isoleucine-containing peptides in the "heavy" labeled sample, leading to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the heavy SILAC medium. For slow-growing cell lines, a longer duration may be necessary.[4] |
| Contamination with Light Isoleucine | Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids.[1][2] Ensure all media components are free of natural L-isoleucine. |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium to confirm it lacks natural L-isoleucine. |
| Isoleucine Auxotrophy | While most mammalian cell lines are auxotrophic for isoleucine, ensure the specific cell line being used does not have an alternative pathway for isoleucine synthesis under your experimental conditions. |
Issue 2: Skewed Heavy/Light Ratios
Symptom: The heavy-to-light ratios for a majority of proteins are consistently skewed, not reflecting the expected biological changes.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Protein Quantification | Before mixing the "light" and "heavy" cell lysates, ensure accurate protein concentration determination for both samples to achieve a true 1:1 mixing ratio. |
| Metabolic Conversion of Isoleucine | L-isoleucine is a glucogenic and ketogenic amino acid, meaning it can be catabolized into intermediates that enter other metabolic pathways.[5] This could potentially lead to the transfer of the 13C and 15N labels to other molecules, although this is less common for isoleucine than for arginine-to-proline conversion. If suspected, metabolic pathway inhibitors could be explored, or a different labeled amino acid might be considered. |
| Cell Viability and Growth Rate Differences | Ensure that the "heavy" and "light" cell populations have comparable growth rates and viability. The incorporation of heavy amino acids should not negatively impact cell health. |
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell line and basal medium used. The following table provides standard L-isoleucine concentrations in common cell culture media as a reference point.
| Medium | L-Isoleucine Concentration (mg/L) |
| DMEM | 105 |
| RPMI 1640 | 50 |
| DMEM/F12 | 54.47 |
| MEM | 52 |
| Ham's F12 | 13.1 |
| McCoy's 5A | 39.36 |
Data sourced from publicly available media formulations.[6]
Experimental Protocols
Protocol 1: Preparation of "Heavy" SILAC Medium with this compound
-
Start with a basal medium formulation that lacks L-isoleucine (e.g., custom DMEM or RPMI 1640).
-
Dissolve this compound in sterile PBS to create a concentrated stock solution.
-
Add the this compound stock solution to the isoleucine-free basal medium to achieve the desired final concentration (refer to the table above for common concentrations).
-
Supplement the medium with 10% dialyzed fetal bovine serum.
-
Add other required supplements such as glutamine, penicillin/streptomycin, etc.
-
Sterile-filter the complete "heavy" medium using a 0.22 µm filter.
-
Prepare a "light" control medium in the same manner using natural L-isoleucine.
Protocol 2: General SILAC Workflow for this compound Labeling
-
Adaptation Phase: Culture cells in the "heavy" and "light" SILAC media for at least 5-6 cell doublings to ensure complete incorporation of the respective isoleucine isotopes.[7][8]
-
Experimental Phase: Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
-
Cell Lysis and Protein Quantification: Harvest both cell populations and lyse them using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Sample Mixing: Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify peptides and quantify the heavy/light ratios to determine the relative protein abundance.
Visualizations
Caption: General workflow for a SILAC experiment.
Caption: L-Isoleucine catabolism pathway.
References
- 1. usherbrooke.ca [usherbrooke.ca]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mass Spectrometry Data with Labeled Isoleucine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mass spectrometry and labeled isoleucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using labeled isoleucine in mass spectrometry experiments?
The most common issues include:
-
Incomplete incorporation of the labeled isoleucine: This can lead to an underestimation of protein synthesis and inaccurate quantification.
-
Metabolic conversion of labeled isoleucine: Isoleucine can be metabolically converted into other amino acids, which can complicate data analysis.
-
Difficulty in distinguishing labeled isoleucine from labeled leucine: Isoleucine and leucine are isobaric, meaning they have the same mass, which makes them challenging to differentiate using standard mass spectrometry techniques.[1][2]
-
Errors in sample mixing: Inaccurate mixing of "light" and "heavy" samples is a common source of error in quantitative proteomics.[3]
Q2: How can I ensure complete incorporation of labeled isoleucine?
To achieve complete labeling, it is crucial to culture your cells in the labeled medium for a sufficient period. For most cell lines, this requires at least five to six cell doublings to ensure that the vast majority of the endogenous "light" isoleucine has been replaced by the "heavy" labeled isoleucine.[4] The efficiency of incorporation can be checked by analyzing a small sample of protein from the labeled cells and looking for any remaining unlabeled peptides.
Q3: What should I do if I suspect metabolic conversion of my labeled isoleucine?
While the metabolic conversion of arginine to proline is a well-documented issue in SILAC experiments, the conversion of isoleucine is less commonly reported but can occur.[5][6] If you suspect that your labeled isoleucine is being converted to other amino acids, you can try the following:
-
Supplement the medium: Add an excess of the potential conversion product in its unlabeled form to the culture medium. This can help to suppress the conversion pathway.
-
Use specialized data analysis software: Some software packages are designed to account for amino acid conversions during data analysis.
Q4: How can I differentiate between labeled isoleucine and labeled leucine in my data?
Distinguishing between the isobaric amino acids isoleucine and leucine is a known challenge in mass spectrometry.[1][2] Advanced mass spectrometry techniques and data analysis strategies can help to differentiate them:
-
Higher-energy collisional dissociation (HCD) or electron transfer dissociation (ETD): These fragmentation methods can produce specific fragment ions (w-ions) that are unique to leucine or isoleucine, allowing for their differentiation.[2]
-
Specialized search algorithms: Some database search algorithms are specifically designed to distinguish between leucine and isoleucine based on their fragmentation patterns.
Troubleshooting Guides
Guide 1: Inaccurate Quantification and Ratios
Problem: You are observing unexpected or inconsistent heavy-to-light ratios in your SILAC experiment.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Labeling | Ensure cells have undergone at least 5-6 doublings in the SILAC medium. Verify complete labeling by running a small test sample.[4] |
| Amino Acid Conversion | If using labeled arginine, add unlabeled proline to the medium to prevent its conversion.[5][6][7] Investigate potential metabolic pathways for isoleucine conversion and consider adding the unlabeled product. |
| Sample Mixing Errors | Perform a "label-swap" replicate, where the labels for the control and experimental samples are reversed. This can help to identify and correct for mixing errors.[3] |
| Contamination from Serum | Use dialyzed fetal bovine serum (FBS) to avoid introducing unlabeled amino acids from the serum into your culture medium.[8] |
Guide 2: Low Peptide Identification Rates
Problem: Your mass spectrometry analysis is identifying a low number of peptides.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Protein Digestion | Ensure that your protein digestion protocol is optimized. Use a high-quality, MS-grade protease like trypsin and ensure the pH and digestion time are appropriate. |
| Instrument Calibration Issues | Calibrate your mass spectrometer regularly according to the manufacturer's recommendations to ensure mass accuracy. |
| Incorrect Database Search Parameters | Double-check your search parameters, including the specified enzyme, variable and fixed modifications, and mass tolerances. |
Experimental Protocols
Protocol 1: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
This protocol outlines the general steps for performing a SILAC experiment with labeled isoleucine.
-
Prepare SILAC Media: Prepare cell culture medium that lacks endogenous ("light") isoleucine. Supplement this medium with either "light" (unlabeled) isoleucine for the control cells or "heavy" (isotope-labeled) isoleucine for the experimental cells. It is critical to use dialyzed fetal bovine serum to prevent the introduction of unlabeled amino acids.[8]
-
Cell Culture and Labeling: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium. Allow the cells to grow for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[4]
-
Experimental Treatment: Apply your experimental treatment to the cells grown in the "heavy" medium. The "light" cells will serve as the control.
-
Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them to extract the proteins.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the "light" and "heavy" peptides and determine the relative abundance of proteins between the two samples.
Visualizations
Caption: A typical experimental workflow for a SILAC experiment using labeled isoleucine.
Caption: A logical troubleshooting flow for addressing inaccurate quantification in SILAC experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isotopic Scrambling with L-Isoleucine-¹³C₆,¹⁵N
Welcome to the technical support center for minimizing isotopic scrambling when using L-Isoleucine-¹³C₆,¹⁵N in stable isotope labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with L-Isoleucine-¹³C₆,¹⁵N?
A1: Isotopic scrambling refers to the metabolic conversion of a stable isotope-labeled compound into other molecules, leading to the incorporation of the isotope labels into unintended downstream metabolites. With L-Isoleucine-¹³C₆,¹⁵N, this means that the ¹³C and ¹⁵N labels can be transferred to other amino acids or metabolic intermediates through catabolic and anabolic pathways. This is a significant concern as it can lead to inaccurate protein quantification and misinterpretation of metabolic flux analyses.[1]
Q2: What is the primary metabolic pathway that leads to L-Isoleucine scrambling?
A2: The primary route for L-Isoleucine scrambling is its catabolism. This process begins with transamination, where the ¹⁵N-labeled amino group is transferred to α-ketoglutarate to form glutamate. The resulting carbon skeleton, α-keto-β-methylvalerate, is then further metabolized, eventually yielding acetyl-CoA and propionyl-CoA. These smaller molecules can then enter central carbon metabolism, leading to the distribution of ¹³C labels into a variety of other compounds.
Q3: Are there cell lines that are more prone to L-Isoleucine scrambling?
A3: Yes, cell lines with high metabolic rates and active branched-chain amino acid (BCAA) catabolic pathways are more likely to exhibit significant isoleucine scrambling. For example, HEK293 cells have been shown to have significant scrambling of isoleucine.[2] It is advisable to characterize the scrambling potential in your specific cell line with a pilot experiment.
Q4: How can I detect and quantify the extent of isotopic scrambling in my experiment?
A4: Isotopic scrambling can be detected and quantified using mass spectrometry. By analyzing the isotopic enrichment of other amino acids and metabolites, you can determine the extent to which the labels from L-Isoleucine-¹³C₆,¹⁵N have been incorporated into these other molecules. Tandem mass spectrometry (MS/MS) can help to pinpoint the location of the labels within the scrambled molecules.[1]
Troubleshooting Guides
Issue 1: High Degree of Isotopic Scrambling Observed in Mass Spectrometry Data
Symptoms:
-
Significant ¹³C and/or ¹⁵N enrichment detected in amino acids other than isoleucine.
-
Inaccurate and unreliable quantification of protein turnover or metabolic flux.
-
Complex and difficult-to-interpret mass spectra.
| Potential Cause | Recommended Solution | Expected Outcome |
| High rate of L-Isoleucine catabolism | Reduce the concentration of labeled L-Isoleucine in the culture medium. Studies have shown that lowering the concentration can suppress scrambling.[2] | Decreased entry of labeled isoleucine into catabolic pathways, thus reducing the transfer of isotopes to other molecules. |
| Supplement the medium with inhibitors of branched-chain amino acid transaminases (BCAT), the first enzyme in the catabolic pathway. Note: The use of inhibitors should be carefully validated for toxicity and off-target effects in your cell line. | Reduced conversion of L-Isoleucine to its corresponding α-keto acid, thereby minimizing the initiation of scrambling. | |
| High concentration of glutamine in the medium | Reduce the concentration of glutamine in the culture medium. Glutamine is a primary nitrogen donor and can contribute to the scrambling of the ¹⁵N label through transamination reactions. | Lower availability of unlabeled amino groups for transamination, which can help to preserve the ¹⁵N label on isoleucine. |
| High glucose concentration in the medium | Optimize the glucose concentration in your culture medium. High glucose levels can fuel the TCA cycle, providing acceptor molecules for transamination reactions and driving the catabolism of amino acids.[3][4][5][6][7] | A more balanced metabolic state that does not excessively drive amino acid catabolism for energy production. |
Issue 2: Incomplete Labeling with L-Isoleucine-¹³C₆,¹⁵N
Symptoms:
-
A significant portion of isoleucine-containing peptides is detected in their unlabeled ("light") form.
-
Underestimation of protein synthesis rates.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient duration of labeling | Ensure cells are cultured for a sufficient number of cell doublings (typically at least 5-6) in the labeled medium to achieve near-complete incorporation.[1] | Greater than 98% incorporation of the labeled L-Isoleucine into newly synthesized proteins. |
| Presence of unlabeled isoleucine in the medium | Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. Standard FBS contains significant amounts of free amino acids. | A controlled labeling environment where the primary source of isoleucine is the labeled form provided in the medium. |
| Cellular production of L-Isoleucine | While L-Isoleucine is an essential amino acid for mammals, some microorganisms can synthesize it. Ensure your cell culture is free from contamination. | Accurate labeling based on the exclusive uptake of the provided labeled isoleucine. |
Experimental Protocols
Protocol 1: Minimizing L-Isoleucine Scrambling by Optimizing Labeled Amino Acid Concentration
This protocol is adapted from findings that show reduced scrambling at lower concentrations of the labeled amino acid.[2]
-
Cell Seeding: Plate your cells at a desired density in your standard culture medium.
-
Adaptation to SILAC Medium (Light): The day after seeding, switch the cells to a "light" SILAC medium containing a physiological concentration of unlabeled L-Isoleucine. Allow the cells to grow for at least one cell doubling.
-
Labeling with "Heavy" L-Isoleucine-¹³C₆,¹⁵N:
-
Prepare "heavy" SILAC medium containing a reduced concentration of L-Isoleucine-¹³C₆,¹⁵N. A starting point could be to reduce the concentration by 50-75% compared to the physiological concentration used in the "light" medium.
-
Wash the cells once with PBS and then switch to the "heavy" medium.
-
-
Incubation: Culture the cells in the "heavy" medium for the desired experimental duration.
-
Harvesting and Analysis: Harvest the cells, lyse them, and proceed with your standard proteomics or metabolomics workflow. Analyze the samples by mass spectrometry to determine the extent of scrambling.
-
Optimization: Based on the results, further titration of the L-Isoleucine-¹³C₆,¹⁵N concentration may be necessary to find the optimal balance between labeling efficiency and minimal scrambling for your specific cell line and experimental goals.
Visualizations
Caption: L-Isoleucine catabolism leading to isotopic scrambling.
Caption: Workflow for minimizing L-Isoleucine isotopic scrambling.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of isoleucine on glucose uptake through the enhancement of muscular membrane concentrations of GLUT1 and GLUT4 and intestinal membrane concentrations of Na+/glucose co-transporter 1 (SGLT-1) and GLUT2 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of isoleucine on glucose uptake through the enhancement of muscular membrane concentrations of GLUT1 and GLUT4 and intestinal membrane concentrations of Na+/glucose co-transporter 1 (SGLT-1) and GLUT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Isoleucine-13C6,15N Metabolic Tracing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-Isoleucine-13C6,15N for metabolic tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metabolic tracing?
A1: this compound is an essential amino acid used as a stable isotope tracer to investigate metabolic pathways.[1] It allows researchers to track the fate of isoleucine's carbon and nitrogen atoms as they are incorporated into various biomolecules, providing insights into cellular metabolism, protein synthesis, and nutrient signaling.[2]
Q2: How does this compound labeling work?
A2: Cells are cultured in a medium where standard L-isoleucine is replaced with this compound. As cells take up and metabolize this labeled amino acid, the heavy isotopes (¹³C and ¹⁵N) are incorporated into newly synthesized proteins and other metabolites.[3] Analytical techniques like mass spectrometry (MS) can then distinguish these labeled molecules from their unlabeled counterparts based on their increased mass.[3]
Q3: What is "isotopic steady state" and why is it important?
A3: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites remains constant over time. Reaching this state is crucial for accurate metabolic flux analysis as it indicates that the labeling has equilibrated throughout the metabolic network being studied.[4][5] The time to reach steady state varies depending on the pathway, with glycolysis reaching it in minutes, while nucleotide biosynthesis may take up to 24 hours.[6]
Q4: What are the key analytical techniques used to measure this compound incorporation?
A4: Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary technique for analyzing the incorporation of stable isotopes.[4][7] These methods can separate and identify metabolites and peptides, and measure the mass shifts caused by the presence of ¹³C and ¹⁵N, allowing for the quantification of isotopic enrichment.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Incorporation of this compound | - Insufficient labeling time. - Presence of unlabeled isoleucine in the medium or serum. - Poor cell viability or metabolic activity. | - Increase the labeling duration. For steady-state analysis, overnight labeling (~12-16 hours) is often sufficient.[8] - Use dialyzed fetal bovine serum to minimize unlabeled amino acids.[6] Ensure the base medium is devoid of standard isoleucine. - Check cell health and ensure optimal culture conditions. |
| High Background Signal from Unlabeled Isoleucine | - Incomplete removal of the pre-labeling medium. - Contamination from unlabeled sources during sample preparation. | - Wash cells thoroughly with phosphate-buffered saline (PBS) before adding the labeling medium. - Ensure all reagents and equipment used for sample preparation are clean. |
| Label Scrambling | - Metabolic pathways that interconvert amino acids. | - While some metabolic scrambling is inherent, using a 10-fold excess of unlabeled amino acids relative to the ¹⁵N-labeled amino acid can help prevent it during protein expression.[7] |
| Difficulty in Quantifying Isotopic Enrichment | - Inaccurate measurement of the precursor pool. - Issues with mass spectrometry data analysis. | - It is crucial to accurately measure the enrichment of the true precursor pool, which for protein synthesis is the aminoacyl-tRNA.[9] - Utilize software designed for analyzing mass isotopomer distributions and correct for natural isotope abundance. |
| Inconsistent Results Between Replicates | - Variability in cell culture conditions. - Inconsistent sample harvesting and processing. | - Maintain consistent cell seeding densities, media volumes, and incubation times. - Standardize the protocol for quenching metabolism and extracting metabolites to ensure uniformity across samples. |
Experimental Protocols
Protocol 1: Steady-State this compound Labeling in Adherent Mammalian Cells
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Media Preparation: Prepare custom RPMI 1640 medium lacking standard L-isoleucine. Supplement this medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10%. Add this compound to the desired final concentration (e.g., the physiological concentration of isoleucine in RPMI).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for a duration sufficient to reach isotopic steady state (e.g., 24 hours).[6]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells once with cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.[2]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites for LC-MS analysis.
-
Protocol 2: Protein Incorporation Analysis
-
Cell Lysis and Protein Extraction: Following the labeling protocol, lyse the cells in a suitable lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Protein Hydrolysis: Hydrolyze the protein samples to release individual amino acids.
-
Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.[3]
-
GC-MS Analysis: Analyze the derivatized amino acids to determine the mass isotopomer distributions for isoleucine and other amino acids.[3]
Visualizing Metabolic Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
L-Isoleucine-13C6,15N Incorporation Efficiency Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing the incorporation efficiency of L-Isoleucine-13C6,15N in metabolic labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mass shift?
This compound is a stable isotope-labeled version of the essential amino acid L-isoleucine. In this form, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This results in a predictable mass increase in labeled peptides. The expected mass shift for a peptide containing a single this compound residue is +7 Da compared to its unlabeled counterpart.[1]
Q2: Why is it crucial to assess the incorporation efficiency of this compound?
Accurate quantitative proteomics using stable isotope labeling relies on the near-complete incorporation of the labeled amino acid into the proteome of the experimental cell population. Incomplete labeling can lead to an underestimation of protein abundance ratios, as the signal from the unlabeled peptides in the "heavy" sample can contribute to the "light" peptide signal, thus compromising the accuracy of quantification.[2] For reliable results, an incorporation efficiency of over 97% is recommended.
Q3: How many cell doublings are required for complete incorporation?
For most cell lines, a minimum of five to six cell doublings in the presence of the labeled amino acid is required to achieve near-complete incorporation (>97%).[3] However, this can vary depending on the cell line's doubling time and protein turnover rate.
Q4: What is "metabolic scrambling" and how can it affect my results with this compound?
Metabolic scrambling occurs when the host organism metabolizes the labeled amino acid, leading to the transfer of the stable isotopes to other, non-target amino acids.[4][5] For instance, the ¹⁵N from this compound could potentially be transferred to other amino acids. This is problematic as it can lead to unexpected mass shifts in peptides that do not contain isoleucine, complicating data analysis and potentially leading to inaccurate protein quantification.[4][5]
Q5: Can I use this compound for multiplexing experiments?
Yes, in principle, different isotopologues of amino acids can be used for multiplexing experiments, allowing for the comparison of more than two conditions.[2] For example, you could use unlabeled isoleucine, ¹³C₆-isoleucine, and ¹³C₆,¹⁵N-isoleucine to compare three different experimental conditions.
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency of this compound
-
Symptoms:
-
Mass spectrometry data shows a significant peak for the unlabeled ("light") peptide in the "heavy" labeled sample.
-
Calculated incorporation efficiency is below the recommended >97%.
-
Inaccurate and unreliable quantification of protein ratios.
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the labeling medium to allow for sufficient protein turnover and incorporation of the heavy isoleucine. For slow-growing cell lines, a longer culture period may be necessary. |
| Presence of Unlabeled Isoleucine | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the medium. Ensure the base medium is devoid of unlabeled isoleucine. |
| Amino Acid Auxotrophy Issues | Confirm that the cell line being used is auxotrophic for isoleucine, meaning it cannot synthesize it de novo. If the cells can produce their own isoleucine, the labeled form will be diluted. |
| Incorrect Concentration of this compound | Use the recommended concentration of the labeled amino acid for your specific cell line and media formulation. Too low a concentration may be insufficient for complete labeling. |
Issue 2: Unexpected Mass Shifts and Isotopic Patterns
-
Symptoms:
-
Mass shifts in peptides that do not contain isoleucine.
-
Complex and difficult-to-interpret isotopic patterns in the mass spectra.[4]
-
Peptides appearing to have partial or intermediate labeling states.[4]
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Metabolic Scrambling | The isotopic labels from this compound may be transferred to other amino acids. To mitigate this, consider adding an excess of other unlabeled amino acids to the medium to suppress the metabolic pathways that lead to scrambling.[5] |
| Contamination with Unlabeled Amino Acids | Contamination from non-dialyzed serum or other media components can introduce unlabeled amino acids, leading to mixed isotopic patterns. Always use high-purity reagents and dialyzed serum. |
| In-source Fragmentation in Mass Spectrometer | In some cases, in-source fragmentation can lead to complex spectra. Optimize your mass spectrometer settings to minimize this effect. |
Experimental Protocols
Protocol: Assessing this compound Incorporation Efficiency
This protocol outlines the steps to determine the percentage of heavy isoleucine incorporation in your cell line before proceeding with a large-scale experiment.
-
Cell Culture:
-
Culture your cells in a "heavy" medium containing this compound and dialyzed FBS for at least five cell doublings.
-
As a control, culture a parallel batch of cells in a "light" medium with unlabeled L-isoleucine.
-
-
Cell Lysis and Protein Extraction:
-
Harvest a small fraction of the "heavy" labeled cells.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the protein concentration of the lysate.
-
-
Protein Digestion:
-
Take a known amount of protein (e.g., 20-50 µg) from the "heavy" lysate.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire the data in full scan mode to observe the isotopic envelopes of the peptides.
-
-
Data Analysis and Incorporation Calculation:
-
Identify several abundant peptides that contain at least one isoleucine residue.
-
For each identified peptide, extract the ion chromatograms for both the "light" and "heavy" isotopic envelopes.
-
Calculate the incorporation efficiency using the following formula:
% Incorporation = [Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))] x 100
-
Average the incorporation efficiency across multiple peptides to get a reliable estimate for the entire proteome.
-
Quantitative Data Summary
The following tables provide examples of expected and problematic incorporation efficiencies.
Table 1: Example of High Incorporation Efficiency
| Peptide Sequence | Light Isotope Intensity (AU) | Heavy Isotope Intensity (AU) | Calculated Incorporation Efficiency (%) |
| GDFIXADR | 1.5 x 10⁵ | 8.5 x 10⁷ | 99.8% |
| VLTIXAPGTR | 2.1 x 10⁵ | 9.8 x 10⁷ | 99.8% |
| YPIEHGIVTNWDDMEK | 5.0 x 10⁴ | 9.5 x 10⁷ | 99.9% |
| Average | 99.8% |
Table 2: Example of Low (Problematic) Incorporation Efficiency
| Peptide Sequence | Light Isotope Intensity (AU) | Heavy Isotope Intensity (AU) | Calculated Incorporation Efficiency (%) |
| GDFIXADR | 3.2 x 10⁷ | 6.8 x 10⁷ | 68.0% |
| VLTIXAPGTR | 2.5 x 10⁷ | 7.5 x 10⁷ | 75.0% |
| YPIEHGIVTNWDDMEK | 4.0 x 10⁷ | 6.0 x 10⁷ | 60.0% |
| Average | 67.7% |
Visualizations
Caption: Experimental workflow for assessing this compound incorporation efficiency.
References
- 1. L-异亮氨酸-13C6,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Isoleucine-¹³C₆,¹⁵N NMR Signal Intensity Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Isoleucine-¹³C₆,¹⁵N for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low signal intensity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity in my ¹³C and ¹⁵N NMR spectra of L-Isoleucine-¹³C₆,¹⁵N inherently low?
A1: Several factors contribute to the intrinsically low signal intensity of ¹³C and ¹⁵N nuclei. The natural abundance of ¹³C is only about 1.1%, and for ¹⁵N it is even lower at 0.37%.[1] While using fully labeled L-Isoleucine-¹³C₆,¹⁵N overcomes the low natural abundance, the magnetic moments of these nuclei are significantly weaker than that of protons (¹H), leading to inherently weaker NMR signals.[1]
Q2: How critical is the sample concentration for achieving a good signal-to-noise ratio?
A2: Sample concentration is a paramount factor. The intensity of the NMR signal is directly proportional to the concentration of the analyte.[2] For biomolecular NMR, a concentration of at least 0.05 mM is recommended, with concentrations above 1 mM being preferable, provided the solution viscosity does not become a problem.[3] For small molecules like L-Isoleucine, a concentration of around 3 mM is often sufficient for ¹³C direct detection on a modern spectrometer with a cryoprobe.[3]
Q3: Can the choice of solvent affect my signal intensity?
A3: Yes, the solvent choice is crucial. It must fully dissolve your L-Isoleucine-¹³C₆,¹⁵N sample to the desired concentration. For amino acids, deuterated water (D₂O) is a common choice. Ensure you are using high-quality deuterated solvents to minimize interfering residual solvent signals. The sample volume should be sufficient to cover the active region of the NMR probe's coil, which is typically around 500-600 µL for a standard 5 mm NMR tube.[3]
Q4: What is the Nuclear Overhauser Effect (NOE) and how can it be used to improve my ¹³C signal?
A4: The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating the ¹H nuclei with radiofrequency can enhance the signal intensity of nearby ¹³C nuclei. This is a standard technique in ¹³C NMR to boost signal strength.[2] The enhancement can be significant, but it takes time to build up, so the duration of ¹H irradiation during the relaxation delay needs to be optimized.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during L-Isoleucine-¹³C₆,¹⁵N NMR experiments.
Issue 1: Very weak or no detectable ¹³C or ¹⁵N signal.
-
Potential Cause: Insufficient sample concentration.
-
Recommended Solution: Increase the concentration of your L-Isoleucine-¹³C₆,¹⁵N sample. If solubility is an issue, consider experimenting with different buffer conditions or pH adjustments. For small molecules, concentrations of 10 mM or higher may be necessary for spectrometers without cryoprobes.[3]
-
-
Potential Cause: Incorrect number of scans.
-
Recommended Solution: Increase the number of scans (NS). The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
-
Potential Cause: Suboptimal relaxation delay (D1).
-
Recommended Solution: Ensure the relaxation delay is sufficiently long to allow the nuclei to return to equilibrium between pulses, especially for quaternary carbons which have longer relaxation times. A common starting point for D1 is 1-2 seconds, but this may need to be increased.[2]
-
-
Potential Cause: Incorrect pulse width/angle.
-
Recommended Solution: For routine ¹³C experiments, a 30° pulse angle is often used as a compromise between signal intensity and the required relaxation delay.[2] Check and calibrate the pulse widths for your specific probe.
-
Issue 2: Some peaks are missing, especially quaternary carbons.
-
Potential Cause: Quaternary carbons have long T₁ relaxation times and no attached protons, resulting in no NOE enhancement.
-
Recommended Solution: Increase the relaxation delay (D1) significantly, for example, to 5-10 seconds or even longer, to ensure full relaxation. You can also use a smaller pulse angle (e.g., 30°) to reduce the necessary relaxation time.[2] Using a paramagnetic relaxation agent like chromium(III) acetylacetonate can also help to shorten T₁ values, but use this with caution as it can also lead to line broadening.
-
Issue 3: Broad spectral lines.
-
Potential Cause: Poor shimming of the magnetic field.
-
Recommended Solution: Carefully shim the magnetic field using the deuterium signal of your solvent until the peak is sharp and symmetrical.
-
-
Potential Cause: Sample aggregation at high concentrations.
-
Recommended Solution: Try decreasing the sample concentration or adjusting the buffer conditions (pH, ionic strength) to minimize aggregation.
-
-
Potential Cause: Presence of paramagnetic impurities.
-
Recommended Solution: Ensure all glassware is scrupulously clean. If necessary, pass your sample solution through a chelating resin to remove any trace metal ions.
-
Quantitative Data Summary
The following tables summarize typical experimental parameters for ¹³C and ¹⁵N NMR of L-Isoleucine and similar molecules. Note that optimal values are instrument and sample-dependent and should be determined empirically.
Table 1: Typical ¹³C and ¹⁵N T₁ Relaxation Times for Amino Acids
| Nucleus | Position in Isoleucine | Typical T₁ Range (seconds) | Notes |
| ¹³C | Carbonyl (C') | 5 - 15 | Long T₁ due to lack of directly attached protons. |
| ¹³C | Alpha-Carbon (Cα) | 1 - 3 | Shorter T₁ due to directly attached proton. |
| ¹³C | Beta-Carbon (Cβ) | 1 - 3 | Shorter T₁ due to directly attached proton. |
| ¹³C | Gamma-Carbon (Cγ) | 1 - 3 | Shorter T₁ due to directly attached protons. |
| ¹³C | Delta-Carbon (Cδ) | 1 - 3 | Shorter T₁ due to directly attached protons. |
| ¹⁵N | Amine (N) | 1 - 2 | T₁ is dependent on molecular tumbling and local dynamics. |
Note: T₁ values are highly dependent on the solvent, temperature, and molecular tumbling rate. These are approximate values for a small molecule like isoleucine.
Table 2: Recommended Starting NMR Acquisition Parameters
| Parameter | ¹³C NMR (1D) | ¹⁵N NMR (1D/HSQC) | Rationale |
| Pulse Program | zgpg30 or zgdc30 | zgpg30 (1D), hsqcetf3gpsi (2D) | Standard pulse programs with proton decoupling. |
| Pulse Angle | 30° | 90° | A smaller angle for ¹³C allows for a shorter relaxation delay.[2] |
| Relaxation Delay (D1) | 2.0 s | 1.5 - 2.5 s | A good starting point to balance signal intensity and experiment time.[2][4] |
| Acquisition Time (AQ) | 1.0 s | 0.1 - 0.2 s | Should be long enough to allow the FID to decay completely.[2] |
| Number of Scans (NS) | ≥ 128 | ≥ 64 | Increase as needed to achieve the desired signal-to-noise ratio.[2][5] |
| Temperature | 25 - 37 °C | 25 - 37 °C | Maintain a stable temperature for consistent chemical shifts.[5] |
Experimental Protocols
Protocol 1: Sample Preparation for L-Isoleucine-¹³C₆,¹⁵N NMR
-
Weighing the Sample: Accurately weigh a sufficient amount of L-Isoleucine-¹³C₆,¹⁵N to achieve the desired concentration (e.g., for a 10 mM sample in 0.6 mL, weigh approximately 0.79 mg).
-
Dissolving the Sample: Transfer the weighed amino acid to a clean, dry vial. Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of D₂O).
-
Ensuring Complete Dissolution: Gently vortex or sonicate the vial until the L-Isoleucine is fully dissolved. Visually inspect for any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Labeling: Label the NMR tube clearly with the sample identity and concentration.
Protocol 2: Acquiring a 1D ¹³C NMR Spectrum
-
Instrument Setup: Insert the prepared sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Loading the Experiment: Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Setting Acquisition Parameters: Set the key acquisition parameters as recommended in Table 2. Start with a pulse angle of 30°, a relaxation delay (D1) of 2.0 seconds, an acquisition time (AQ) of approximately 1.0 second, and an initial number of scans (NS) of 128.[2]
-
Acquiring the Spectrum: Start the acquisition.
-
Processing and Analysis: After the acquisition is complete, Fourier transform the FID, phase the spectrum, and perform baseline correction.
-
Optimization: If the signal-to-noise ratio is insufficient, increase the number of scans and re-acquire the spectrum.
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity in NMR experiments.
Caption: A step-by-step workflow for acquiring an NMR spectrum of L-Isoleucine-¹³C₆,¹⁵N.
References
- 1. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 4. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
Technical Support Center: L-Isoleucine-13C6,15N Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding, identifying, and troubleshooting contamination in L-Isoleucine-13C6,15N stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination for this compound stock solutions?
A1: Contamination of this compound stock solutions can be broadly categorized into microbial and chemical contamination.
-
Microbial Contamination: This includes bacteria, fungi (yeast and mold), and mycoplasma.[1][2] Sources are often environmental, such as unfiltered air, non-sterile equipment, and lab personnel.[2][3] Contaminated reagents or poor aseptic technique during solution preparation are also common culprits.[1][4]
-
Chemical Contamination: This involves non-living substances that can interfere with experiments. Sources include residues from cleaning agents, leachables from plasticware, endotoxins from previous bacterial contamination, and cross-contamination from other reagents.[4] Using high-purity reagents and sterile, dedicated labware is crucial for prevention.[4]
Q2: How should I properly store my this compound, both in solid form and as a stock solution?
A2: Proper storage is critical to maintaining the integrity of your isotopically labeled amino acid.
-
Solid Form: Refer to the manufacturer's instructions. Generally, the solid compound should be stored at room temperature, away from light and moisture, or refrigerated (+2°C to +8°C) and desiccated.[5][6]
-
Stock Solution: Once dissolved, it is recommended to aliquot the solution into sterile, single-use volumes to prevent repeated freeze-thaw cycles and minimize the risk of contamination.[4] Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: What are the signs of contamination in my this compound stock solution?
A3: Visual inspection and analytical methods can help detect contamination.
-
Visual Cues:
-
pH Shift: A noticeable change in the pH of the solution can indicate microbial growth.
-
Analytical Detection: For subtle chemical contamination or low levels of microbial contamination, analytical techniques such as HPLC or mass spectrometry may be required to identify impurities or degradation products.
Q4: Can I sterilize my this compound stock solution? If so, what is the recommended method?
A4: Yes, sterilization is a critical step. The recommended method is sterile filtration. Autoclaving is not recommended as the high temperatures can lead to the degradation of the amino acid. Use a 0.22 µm or smaller pore size sterile syringe filter. For mycoplasma removal, a 0.1 µm filter is necessary.[7]
Troubleshooting Guide
This guide will help you diagnose and resolve potential contamination issues with your this compound stock solution.
Issue 1: Visible Particulates or Cloudiness in the Stock Solution
| Possible Cause | Recommended Action |
| Bacterial or Fungal Contamination | Discard the contaminated solution immediately to prevent cross-contamination of other reagents and cultures.[4] Review your aseptic technique and sterilization procedures for solution preparation. |
| Precipitation of L-Isoleucine | Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. L-Isoleucine has limited solubility in aqueous solutions. Ensure the concentration is not above its solubility limit at the storage temperature. |
| Chemical Contamination/Salt Precipitation | If the solution was prepared with a buffer, ensure the buffer components are compatible and stable at the storage temperature. Review the preparation protocol for any potential sources of chemical incompatibility. |
Issue 2: Inconsistent Experimental Results (e.g., poor cell growth, altered protein expression)
| Possible Cause | Recommended Action |
| Mycoplasma Contamination | Mycoplasma is not visible to the naked eye and can significantly impact cell metabolism.[1] Test your stock solution and cell cultures for mycoplasma using a PCR-based detection kit. If positive, discard the contaminated stock and any cultures it was used in. |
| Chemical Contamination (e.g., endotoxins, heavy metals) | Use high-purity, sterile water and reagents for all solution preparations. Utilize new, sterile plasticware or acid-washed, autoclaved glassware. If chemical contamination is suspected, prepare a fresh stock solution following stringent protocols. |
| Degradation of this compound | Ensure the stock solution has been stored correctly and has not exceeded its recommended shelf life. If in doubt, prepare a fresh stock solution. A study on amino acid stability in TPN solutions showed significant degradation of some amino acids at room temperature over 30 days, while refrigerated solutions remained stable.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | Room Temperature or +2°C to +8°C | Refer to manufacturer's expiry date | Protect from light and moisture.[5][6] |
| Aqueous Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Amino Acid Concentration Stability in TPN Solution Stored for 30 Days[1]
| Amino Acid | Storage Condition | Concentration Change |
| Arginine | Room Temperature (25°C) | Significant Decrease |
| Methionine | Room Temperature (25°C) | Significant Decrease |
| All Amino Acids Studied | Refrigerated (4°C) | No Significant Decrease |
Note: This data is from a study on TPN solutions and serves as a general indicator of amino acid stability. Specific stability of this compound may vary.
Experimental Protocols
Protocol for Preparation of a Sterile 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., cell culture grade, nuclease-free)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (size dependent on final volume)
-
Sterile, single-use microcentrifuge tubes for aliquoting
-
Calibrated analytical balance
-
Sterile pipette and tips
Procedure:
-
Work in a Sterile Environment: Perform all steps in a laminar flow hood or biological safety cabinet that has been thoroughly cleaned with 70% ethanol.
-
Pre-warm Solvent: Gently warm the sterile water to 37°C to aid in the dissolution of the this compound.
-
Weighing: Aseptically weigh the required amount of this compound powder. For a 10 mL solution of 100 mM, you will need 138.12 mg (Molecular Weight: 138.12 g/mol ).
-
Dissolving: Transfer the powder to a sterile conical tube. Add a portion of the pre-warmed sterile water and vortex gently until the powder is completely dissolved. Bring the solution to the final desired volume (e.g., 10 mL).
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step removes any potential microbial contaminants.
-
Aliquoting: Using a sterile pipette, dispense the stock solution into sterile, single-use microcentrifuge tubes. This prevents contamination of the entire stock during repeated use.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C as required.
Visualizations
Caption: Workflow for preparing sterile this compound stock solution and potential contamination sources.
Caption: Troubleshooting flowchart for contaminated this compound stock solutions.
References
- 1. Amino acid stability and microbial growth in total parenteral nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-ISOLEUCINE | Eurisotop [eurisotop.com]
- 3. researchgate.net [researchgate.net]
- 4. cib.csic.es [cib.csic.es]
- 5. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 6. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.1 [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to Internal Standards in Amino Acid Analysis: A Comparative Look at L-Isoleucine-¹³C₆,¹⁵N
For researchers, scientists, and drug development professionals striving for precision and accuracy in amino acid quantification, the choice of an internal standard is a critical methodological decision. This guide provides an objective comparison of L-Isoleucine-¹³C₆,¹⁵N as a stable isotope-labeled internal standard against other common alternatives, supported by experimental data and detailed protocols.
The use of an internal standard is fundamental to robust analytical methods, correcting for variations that can occur during sample preparation, derivatization, and analysis by mass spectrometry (MS) or other techniques. An ideal internal standard mimics the analyte's chemical and physical properties as closely as possible, ensuring that any experimental variability affects both the analyte and the standard equally. Stable isotope-labeled (SIL) compounds, such as L-Isoleucine-¹³C₆,¹⁵N, are widely regarded as the gold standard for internal standardization in MS-based amino acid analysis due to their near-identical properties to their unlabeled counterparts.[1][2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
L-Isoleucine-¹³C₆,¹⁵N is a form of the essential amino acid L-isoleucine where six carbon atoms are replaced with the heavy isotope ¹³C and the nitrogen atom is replaced with ¹⁵N.[3][4][5] This labeling results in a molecule with a higher mass that can be distinguished from the naturally occurring L-isoleucine by a mass spectrometer. However, its chemical behavior during extraction, derivatization, and chromatographic separation is virtually identical to the endogenous analyte.[2] This ensures a highly accurate and precise quantification, as it effectively normalizes for sample loss and matrix effects.[1][6]
The primary advantage of using a comprehensive suite of SIL amino acids, including L-Isoleucine-¹³C₆,¹⁵N, is the ability to use an individual SIL internal standard for each corresponding amino acid being quantified.[6][7] This one-to-one correspondence provides the most accurate correction for any analyte-specific variations.
Alternative Internal Standards: A Comparative Overview
While SIL amino acids are considered the optimal choice, other compounds are also used as internal standards in amino acid analysis, primarily for reasons of cost and availability. The most common alternative is the use of non-proteinogenic amino acids, such as L-Norvaline.
L-Norvaline: This isomer of valine is not naturally found in most biological samples, which prevents interference with endogenous analytes. It is structurally similar to some of the branched-chain amino acids and is relatively inexpensive. However, its chemical and physical properties do not perfectly match all 20 proteinogenic amino acids.[8][9] This can lead to differences in extraction efficiency, derivatization yield, and ionization response, potentially compromising the accuracy of quantification for some amino acids.
Performance Data: A Quantitative Comparison
The following tables summarize the performance characteristics of amino acid analysis methods using stable isotope-labeled internal standards versus other approaches. The data is compiled from various studies to provide a comparative overview.
Table 1: Method Validation Parameters for Amino Acid Analysis using Stable Isotope-Labeled Internal Standards (LC-MS/MS)
| Parameter | L-Alanine | L-Isoleucine | L-Leucine | L-Phenylalanine | L-Valine |
| Linearity (R²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.7 | 0.7 | 0.7 | 0.2 | 0.7 |
| Limit of Quantitation (LOQ) (ng/mL) | 2.4 | 2.4 | 2.4 | 0.7 | 2.4 |
| Intraday Precision (%RSD) | <10% | <10% | <10% | <10% | <10% |
| Interday Precision (%RSD) | <15% | <15% | <15% | <15% | <15% |
| Recovery (%) | 75.6 - 118.0 | 75.6 - 118.0 | 75.6 - 118.0 | 75.6 - 118.0 | 75.6 - 118.0 |
Data synthesized from a study utilizing a comprehensive stable isotope-labeled internal standard mix for the analysis of amino acids in various biological matrices.[10]
Table 2: Comparison of Technical Error in Urinary Amino Acid Analysis
| Analytical Method | Internal Standard Type | Mean Technical Error (%TE) ± SD (20 amino acids) | Mean Technical Error (%TE) ± SD (13 amino acids) |
| Amino Acid Analyzer | Not specified | 7.27 ± 5.22 | 8.39 ± 5.35 |
| GC-MS | Norvaline & ¹³C, ¹⁵N-labeled mix | 21.18 ± 10.94 | 6.23 ± 3.84 |
| iTRAQ®-LC-MS/MS | 42 ¹³C, ¹⁵N-labeled standards | 18.34 ± 14.67 | 35.37 ± 29.42 |
This table compares the technical error of three different methods for urinary amino acid analysis. The lower %TE indicates higher precision. The performance can vary depending on the specific amino acids being analyzed and the batch of samples.
Experimental Protocols and Workflows
The choice of analytical technique, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), dictates the specific experimental protocol.
Logical Workflow for Amino Acid Analysis using an Internal Standard
Caption: General workflow for amino acid analysis using an internal standard.
Key Experimental Methodologies
1. LC-MS/MS Method for Underivatized Amino Acids
This method is advantageous due to its simplicity and speed, as it avoids the need for derivatization.
-
Sample Preparation:
-
To a small volume of plasma (e.g., 5 µL), add a solution of stable isotope-labeled amino acids, including L-Isoleucine-¹³C₆,¹⁵N, as internal standards.[6]
-
Precipitate proteins using a suitable agent (e.g., sulfosalicylic acid or methanol).[6][11]
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with an appropriate mobile phase for injection.[11]
-
-
Chromatography:
-
Column: A column suitable for retaining polar compounds, such as a hydrophilic interaction chromatography (HILIC) column (e.g., Intrada Amino Acid column), is often used.[6]
-
Mobile Phase: A gradient elution with a polar aqueous phase (e.g., water with ammonium formate) and a less polar organic phase (e.g., acetonitrile with formic acid) is typically employed.[6][11]
-
Flow Rate: A typical flow rate is around 0.3-0.6 mL/min.[6][11]
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI) is commonly used.[6][11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard.[6][11]
-
2. GC-MS Method with Derivatization
GC-MS analysis requires a derivatization step to increase the volatility of the amino acids.
-
Sample Preparation and Derivatization:
-
Follow the same initial sample preparation steps as for LC-MS/MS (addition of internal standard and deproteinization).
-
If analyzing protein hydrolysates, perform acid hydrolysis (e.g., 6 M HCl at 110-150°C for 24 hours).[12][13]
-
Dry the sample completely under a stream of nitrogen.[13]
-
Two-step derivatization:
-
Esterification: React the amino acids with an acidified alcohol (e.g., 2 M HCl in methanol) to convert the carboxylic acid groups to methyl esters.[14][15]
-
Acylation: React the esterified amino acids with an acylating agent (e.g., pentafluoropropionic anhydride - PFPA) to derivatize the amino and other functional groups.[14][15]
-
-
Extract the derivatized amino acids into an organic solvent (e.g., toluene or ethyl acetate).[13][14]
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is standard.
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring characteristic ions for each derivatized amino acid and its internal standard.[15]
-
Signaling Pathway of Internal Standard Correction
Caption: How an internal standard corrects for analytical variability.
Conclusion
The selection of an internal standard is a critical step in developing a reliable amino acid analysis method. The experimental evidence strongly supports the use of stable isotope-labeled compounds like L-Isoleucine-¹³C₆,¹⁵N as the "gold standard" for mass spectrometry-based quantification.[1] The near-identical physicochemical properties to the target analytes ensure the most accurate correction for experimental variability, leading to high precision and accuracy.
While alternatives like L-Norvaline offer a more cost-effective solution, they may not provide the same level of accuracy for all amino acids due to differences in chemical properties. For researchers, scientists, and drug development professionals where high-quality, reproducible data is paramount, the investment in a comprehensive suite of stable isotope-labeled internal standards, including L-Isoleucine-¹³C₆,¹⁵N, is highly recommended. The detailed protocols provided in this guide offer a starting point for the implementation of robust and reliable amino acid analysis in your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-异亮氨酸-13C6,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. A comparison of internal and external standardization in amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling of Isoleucine: Comparing L-Isoleucine-¹³C₆,¹⁵N and Other Common Labels
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled amino acids are indispensable tools in modern biomedical research, enabling precise tracking and quantification of metabolic processes, protein dynamics, and biomolecular structures.[1] L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in cellular metabolism and signaling. This guide provides an objective comparison of L-Isoleucine-¹³C₆,¹⁵N with other common isotopic labels for isoleucine, supported by experimental principles and data to aid researchers in selecting the optimal tracer for their specific application.
Comparison of L-Isoleucine Isotopic Labels
The choice of an isotopic label for isoleucine depends on the research application, the analytical technique employed (mass spectrometry or NMR spectroscopy), and the specific metabolic question being addressed. The most common stable isotopes used for labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).
Key Properties and Applications of Common L-Isoleucine Isotopic Labels
| Isotopic Label | Common Abbreviation | Mass Shift (vs. Unlabeled) | Primary Applications | Key Advantages |
| L-Isoleucine-¹³C₆,¹⁵N | ¹³C₆,¹⁵N-Ile | +7 Da[2] | Quantitative Proteomics (SILAC): Internal standard for relative and absolute protein quantification.[3][4] Metabolic Flux Analysis (MFA): Tracing the fate of both the carbon skeleton and nitrogen atom of isoleucine.[5] Mass Spectrometry (MS)-based Metabolomics: Internal standard for accurate quantification of isoleucine and its metabolites.[5] | Large Mass Shift: The +7 Da shift provides excellent separation from the unlabeled counterpart in MS, leading to high accuracy in quantification.[6] Dual Labeling: Allows for simultaneous tracking of carbon and nitrogen metabolism.[6] |
| L-Isoleucine-¹³C₆ | ¹³C₆-Ile | +6 Da | Metabolic Flux Analysis (MFA): Primarily used to trace the carbon backbone of isoleucine through various metabolic pathways.[3] | Specific Carbon Tracing: Ideal for studies focused solely on the carbon metabolism of isoleucine. |
| L-Isoleucine-¹⁵N | ¹⁵N-Ile | +1 Da | Protein Turnover Studies: To measure the rates of protein synthesis and degradation.[1][7] Nitrogen Metabolism Studies: To track the fate of the amino group. | Specific Nitrogen Tracing: Useful for investigating nitrogen flux and amino acid transamination reactions. |
| L-Isoleucine-d₁₀ | d₁₀-Ile | +10 Da | Metabolomics: As an internal standard in mass spectrometry. NMR Spectroscopy: Can be used to simplify spectra and study protein dynamics. | Large Mass Shift: Provides a significant mass difference for MS-based quantification. NMR applications: Deuterium labeling can reduce spin-spin coupling in NMR, enhancing spectral resolution.[8] |
| L-Isoleucine-¹³C₆,d₁₀,¹⁵N | ¹³C₆,d₁₀,¹⁵N-Ile | +17 Da | Advanced Metabolic Tracing: Multi-labeled isotopologue for comprehensive tracking of carbon, nitrogen, and hydrogen pathways.[9] NMR Spectroscopy: Enhanced spectral resolution due to deuterium labeling.[9] | Maximal Mass Shift: The large mass difference is advantageous in complex biological matrices. Comprehensive Tracing: Enables simultaneous monitoring of multiple atoms within the molecule.[9] |
Performance Comparison in Key Applications
Quantitative Proteomics (SILAC)
In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the mass shift between the "heavy" and "light" amino acids is critical for accurate quantification.
-
L-Isoleucine-¹³C₆,¹⁵N (Mass Shift: +7 Da): The dual labeling provides a significant mass shift, which is highly advantageous for separating the isotopic peaks in the mass spectrometer. This large separation minimizes peak overlap and improves the accuracy and precision of protein quantification, especially for low-abundance proteins in complex mixtures.[6]
-
Other Labels: While other labels like ¹³C₆-Ile (+6 Da) and d₁₀-Ile (+10 Da) also provide substantial mass shifts, the dual ¹³C and ¹⁵N labeling is often preferred in SILAC for its clear separation and the ability to multiplex experiments. Deuterium-labeled amino acids are used less frequently in SILAC as they can sometimes exhibit different chromatographic behavior compared to their unlabeled counterparts, which can complicate data analysis.[10]
Metabolic Flux Analysis (MFA)
MFA aims to quantify the rates of metabolic reactions. The choice of tracer is crucial for obtaining informative labeling patterns in downstream metabolites.
-
L-Isoleucine-¹³C₆,¹⁵N: This tracer allows for the simultaneous tracking of both carbon and nitrogen flow. This is particularly useful for studying the interplay between amino acid catabolism (carbon skeleton) and transamination reactions (nitrogen).
-
L-Isoleucine-¹³C₆: This is a standard choice for tracing the carbon backbone of isoleucine as it enters central carbon metabolism, for example, to measure its contribution to the TCA cycle.
-
L-Isoleucine-¹⁵N: This label is specifically used to investigate nitrogen metabolism, such as the transfer of the amino group from isoleucine to other molecules.
NMR Spectroscopy
For protein structure and dynamics studies using NMR, isotopic labeling is essential for resolving spectral overlap.
-
¹³C and ¹⁵N Labeling (e.g., L-Isoleucine-¹³C₆,¹⁵N): Dual labeling is fundamental for multidimensional NMR experiments (e.g., HNCA, HNCACB) that are used to assign protein backbone and sidechain resonances, which is a prerequisite for structure determination.[6]
-
Deuterium Labeling (e.g., L-Isoleucine-d₁₀): Deuteration of proteins is a powerful strategy to improve spectral quality for larger proteins (>20 kDa). By replacing protons with deuterons, the transverse relaxation rates (T2) are increased, leading to sharper NMR signals and improved spectral resolution.[8][11][12] Combining deuterium labeling with ¹³C and ¹⁵N labeling is a common approach for studying large protein structures and dynamics.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the successful application of isotopically labeled compounds. Below are representative protocols for key experiments.
Experimental Protocol 1: SILAC for Quantitative Proteomics
This protocol outlines the general steps for a SILAC experiment using L-Isoleucine-¹³C₆,¹⁵N.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel.
- One population is grown in "light" medium containing standard L-Isoleucine.
- The second population is grown in "heavy" medium where standard L-Isoleucine is replaced with L-Isoleucine-¹³C₆,¹⁵N.
- Cells should be cultured for at least five to six doublings to ensure complete (>97%) incorporation of the labeled amino acid.[8]
2. Experimental Treatment:
- Apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.
3. Cell Lysis and Protein Extraction:
- Harvest both "light" and "heavy" labeled cells.
- Lyse the cells using a suitable buffer to extract the proteins.
- Determine the protein concentration of each lysate.
4. Sample Mixing and Protein Digestion:
- Mix equal amounts of protein from the "light" and "heavy" samples.
- Digest the mixed protein sample into peptides using an enzyme such as trypsin.
5. LC-MS/MS Analysis:
- Separate the peptides by liquid chromatography (LC).
- Analyze the peptides by tandem mass spectrometry (MS/MS).
6. Data Analysis:
- Identify the peptides from the MS/MS spectra.
- Quantify the relative abundance of each peptide by comparing the signal intensities of the "light" and "heavy" isotopic pairs.
Experimental Protocol 2: Metabolic Tracing with LC-MS
This protocol provides a general workflow for tracing the metabolism of L-Isoleucine-¹³C₆.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard medium.
- Replace the standard medium with a medium containing L-Isoleucine-¹³C₆ as the sole source of isoleucine.
- Incubate the cells for a specific time course (e.g., from minutes to hours) to allow for the incorporation of the label into downstream metabolites.
2. Metabolite Extraction:
- Rapidly quench the metabolism (e.g., using cold methanol).
- Extract the intracellular metabolites using a suitable solvent system.
3. LC-MS Analysis:
- Separate the metabolites using liquid chromatography.
- Analyze the metabolites using a high-resolution mass spectrometer to determine the mass isotopomer distribution of isoleucine and its downstream metabolites.[13]
4. Data Analysis:
- Identify the metabolites based on their retention time and accurate mass.
- Determine the fractional labeling of each metabolite to trace the metabolic fate of the ¹³C atoms from isoleucine.
Experimental Protocol 3: NMR Sample Preparation for Protein Structure
This protocol outlines the steps for preparing a uniformly ¹³C, ¹⁵N-labeled protein sample for NMR analysis.
1. Protein Expression:
- Express the protein of interest in a bacterial or eukaryotic expression system.
- Use a minimal medium where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵N-ammonium chloride. This will lead to the incorporation of ¹³C and ¹⁵N into all amino acids, including isoleucine.
2. Protein Purification:
- Lyse the cells and purify the labeled protein to homogeneity using standard chromatography techniques.
3. NMR Sample Preparation:
- Concentrate the purified protein to a suitable concentration for NMR (typically 0.1 - 1 mM).[8]
- Exchange the protein into an appropriate NMR buffer.
4. NMR Data Acquisition and Analysis:
- Acquire a series of multidimensional NMR experiments (e.g., 2D ¹H-¹⁵N HSQC, 3D triple-resonance experiments).
- Process and analyze the NMR data to assign the chemical shifts of the protein's atoms and determine its three-dimensional structure.
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in metabolic pathways and experimental designs is crucial for understanding and planning research.
References
- 1. The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. Metabolomics and Isotope Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
A Comparative Guide to Quantitative Method Validation: L-Isoleucine-13C6,15N in Focus
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of amino acids is paramount in various fields, from metabolic research to pharmaceutical development. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving accurate and reliable results. This guide provides an objective comparison of a quantitative method for L-Isoleucine utilizing a stable isotope-labeled internal standard, L-Isoleucine-13C6,15N, against an alternative gas chromatography-mass spectrometry (GC-MS) method. The supporting experimental data and detailed protocols furnished herein will aid researchers in making informed decisions for their analytical needs.
The Gold Standard: LC-MS/MS with Stable Isotope Dilution
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, L-Isoleucine.[2] This near-perfect mimicry allows it to co-elute with the analyte and experience similar ionization suppression or enhancement effects, leading to more accurate and precise quantification.[3] The distinct mass difference between the labeled and unlabeled isoleucine allows for their simultaneous detection and quantification by the mass spectrometer.[4]
An Established Alternative: GC-MS with Chemical Derivatization
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for amino acid analysis. However, due to the low volatility of amino acids, a chemical derivatization step is mandatory to convert them into more volatile compounds suitable for GC analysis.[1][5] This additional sample preparation step can introduce variability and may not always be as efficient as the direct analysis offered by LC-MS/MS for underivatized amino acids.
Performance Comparison
The following tables summarize the key validation parameters for the quantification of L-Isoleucine using LC-MS/MS with this compound as an internal standard and a representative GC-MS method with chemical derivatization.
Table 1: Quantitative Performance Data for L-Isoleucine Analysis
| Parameter | LC-MS/MS with this compound IS | GC-MS with Chemical Derivatization & IS |
| Linearity (R²) | >0.999[6] | >0.99[5] |
| Accuracy (% Recovery) | 97-103%[6][7] | 80-110%[5] |
| Precision (%RSD) | Intra-day: < 2.0% Inter-day: < 3.0%[6][7] | Intra-day: < 15% Inter-day: < 20% |
| Limit of Quantification (LOQ) | 2.0 µM[6] | 0.1–0.5 µmol/L[5] |
| Sample Preparation | Protein precipitation[4] | Ion exchange purification & two-step derivatization |
| Analysis Time | ~15 minutes[4] | Variable, often longer due to derivatization |
Table 2: Key Methodological Differences
| Feature | LC-MS/MS with this compound IS | GC-MS with Chemical Derivatization & IS |
| Internal Standard | Stable isotope-labeled (co-eluting) | Often a structural analog or different labeled amino acid |
| Derivatization | Not required[4] | Mandatory (e.g., silylation, esterification)[5] |
| Chromatography | Liquid Chromatography (Reversed-Phase or HILIC) | Gas Chromatography |
| Ionization | Electrospray Ionization (ESI) | Electron Impact (EI) or Chemical Ionization (CI) |
| Specificity | High, due to MRM transitions[4] | High, but potential for co-eluting derivatized byproducts |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol is a representative example for the quantification of L-Isoleucine in human plasma.
1. Sample Preparation:
-
To 20 µL of plasma sample, add 80 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of this compound.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column or a HILIC column suitable for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of L-Isoleucine from other plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Isoleucine: e.g., m/z 132.1 -> 86.1
-
This compound: e.g., m/z 139.1 -> 92.1[4]
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
3. Quantification:
-
Calculate the peak area ratio of the analyte (L-Isoleucine) to the internal standard (this compound).
-
Determine the concentration of L-Isoleucine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of L-Isoleucine and a constant concentration of the internal standard.
GC-MS Method with Chemical Derivatization
This protocol outlines a general procedure for L-Isoleucine quantification by GC-MS.
1. Sample Preparation and Derivatization:
-
Purification: Purify the amino acids from the biological matrix using an ion-exchange resin.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a non-naturally occurring amino acid or a different stable isotope-labeled amino acid).
-
Esterification: React the dried amino acid extract with an acidic alcohol (e.g., 3M HCl in n-butanol) at an elevated temperature to form amino acid esters.
-
Acylation: Further derivatize the amino acid esters with an acylating agent (e.g., trifluoroacetic anhydride) to increase volatility.
-
Extraction: Extract the derivatized amino acids into an organic solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A capillary column suitable for amino acid derivative analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient to separate the derivatized amino acids.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized L-Isoleucine and the internal standard.
-
3. Quantification:
-
Calculate the peak area ratio of the derivatized L-Isoleucine to the derivatized internal standard.
-
Determine the concentration of L-Isoleucine in the original sample using a calibration curve prepared by derivatizing known concentrations of L-Isoleucine and the internal standard.
Visualizing the Processes
To further clarify the methodologies and the biological context, the following diagrams are provided.
Caption: Comparative workflow for LC-MS/MS and GC-MS quantitative analysis.
Caption: Simplified biosynthetic pathway of L-Isoleucine.
Conclusion
The validation data clearly demonstrates that the LC-MS/MS method employing this compound as an internal standard offers superior accuracy and precision compared to the traditional GC-MS method with chemical derivatization. The simplified sample preparation and direct analysis of the underivatized amino acid contribute to a more robust and efficient workflow. While GC-MS remains a viable technique, the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest, as in the LC-MS/MS method, is the recommended approach for achieving the highest quality quantitative data in regulated and research environments.
References
- 1. mdpi.com [mdpi.com]
- 2. iroatech.com [iroatech.com]
- 3. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to L-Isoleucine-13C6,15N: Interpreting Certificates of Analysis and Experimental Applications
For researchers in the fields of proteomics, metabolomics, and drug development, stable isotope-labeled compounds are indispensable tools for quantitative analysis. L-Isoleucine-13C6,15N, a non-radioactive, heavy-labeled form of the essential amino acid L-isoleucine, provides a precise internal standard for mass spectrometry-based applications. This guide offers a comprehensive comparison of typical product specifications for this compound, details key experimental protocols, and provides visual workflows to aid in its effective application.
Understanding the Certificate of Analysis
A Certificate of Analysis (CoA) is a critical document that details the quality and purity of a specific lot of a chemical product. For isotopically labeled compounds like this compound, the CoA provides essential data on its isotopic enrichment, chemical purity, and the presence of any impurities. While specific values may vary slightly between suppliers and batches, a typical CoA will include the following key parameters.
Comparative Product Specifications
The following table summarizes typical quantitative data for this compound available from various suppliers, providing a baseline for what researchers can expect.
| Parameter | Specification Range | Method of Analysis | Significance for Researchers |
| Isotopic Enrichment (¹³C) | ≥ 98 atom % | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Ensures the heavy isotope is sufficiently abundant for accurate detection and quantification against the natural isotope. |
| Isotopic Enrichment (¹⁵N) | ≥ 98 atom % | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Critical for experiments tracing nitrogen metabolism and for achieving a distinct mass shift in proteomics. |
| Chemical Purity | ≥ 95% (typically ≥ 98%) | High-Performance Liquid Chromatography (HPLC) | Guarantees that the compound is free from other amino acids or chemical contaminants that could interfere with experiments. |
| Optical Purity (L-enantiomer) | ≥ 99% | Chiral Chromatography | Confirms that the isoleucine is in the biologically active L-form, crucial for metabolic studies and protein synthesis. |
| Molecular Weight | ~138.12 g/mol | Calculated | Confirms the incorporation of six ¹³C and one ¹⁵N atoms, resulting in a mass shift of +7 Da compared to the unlabeled compound. |
| Appearance | White to off-white solid | Visual Inspection | A basic quality control check. |
Key Experimental Applications and Protocols
This compound is a versatile tool employed in a range of sophisticated analytical techniques. Its primary applications lie in quantitative proteomics and metabolic flux analysis.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the quantitative analysis of proteins. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of an essential amino acid. One population is grown in "light" medium containing natural L-isoleucine, while the other is grown in "heavy" medium containing this compound.
Experimental Protocol:
-
Cell Culture: Two cell populations are cultured for at least five to six doublings in their respective "light" and "heavy" SILAC media to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: One cell population is subjected to the experimental condition (e.g., drug treatment), while the other serves as the control.
-
Cell Lysis and Protein Extraction: The two cell populations are harvested, combined in a 1:1 ratio, and lysed to extract the proteins.
-
Protein Digestion: The combined protein mixture is digested, typically with trypsin, to generate peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). Peptides containing the "heavy" and "light" isoleucine will appear as pairs with a specific mass difference.
-
Data Analysis: The relative abundance of the proteins in the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.
Metabolic Flux Analysis
Metabolic flux analysis is used to study the flow of metabolites through a metabolic network. By providing cells with a labeled substrate like this compound, researchers can trace the incorporation of the heavy isotopes into downstream metabolites.
Experimental Protocol:
-
Cell Culture and Labeling: Cells are cultured in a medium containing this compound for a defined period.
-
Metabolite Extraction: Metabolites are extracted from the cells at various time points.
-
MS or NMR Analysis: The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic labeling patterns.
-
Flux Calculation: The degree of isotope incorporation into different metabolites is used to calculate the rates of metabolic reactions (fluxes) within the network.
Quality Control and Data Interpretation
The reliability of experimental data heavily depends on the quality of the isotopically labeled compound. Researchers should carefully examine the Certificate of Analysis to ensure the product meets the requirements of their specific application. High isotopic enrichment is crucial for a strong signal-to-noise ratio in mass spectrometry, while high chemical and optical purity prevent confounding results from contaminants.
A Cross-Validation of L-Isoleucine-13C6,15N for High-Precision Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of L-Isoleucine-13C6,15N with alternative isotopic labeling strategies, supported by experimental data and detailed methodologies. The evidence underscores the superior performance of 13C and 15N labeling for robust and precise quantification in complex biological matrices.
This compound is a stable isotope-labeled version of the essential amino acid L-isoleucine, where all six carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This heavy-labeled analog serves as an ideal internal standard in mass spectrometry-based applications, including quantitative proteomics, metabolomics, and metabolic flux analysis. Its chemical properties are nearly identical to its natural counterpart, allowing it to mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, while its distinct mass enables separate detection.[1]
Superiority of ¹³C and ¹⁵N Labeling: A Comparative Overview
The gold standard for internal standardization in mass spectrometry is the use of stable isotope-labeled analogs of the analyte.[2] While both deuterated (²H) and ¹³C/¹⁵N-labeled compounds are utilized, their performance characteristics can differ significantly. The primary advantages of using ¹³C/¹⁵N-labeled standards like this compound over deuterated alternatives are summarized below.
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C,¹⁵N-Labeled Internal Standard (e.g., this compound) | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[3][4] This can be particularly pronounced in liquid chromatography (LC).[3] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[3] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. A mismatch in retention time, as can occur with deuterated standards, can lead to significant quantitative errors, with some studies reporting errors as high as 40%.[3][4] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3][5] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[3][5] | The high stability of the ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more reliable and reproducible results.[3] |
| Accuracy and Precision | Can lead to inaccuracies due to imperfect retention time matching and potential for isotopic exchange. | The closer physicochemical properties to the analyte result in more reliable and reproducible quantification.[3] | For assays requiring the highest level of accuracy and precision, particularly in complex biological matrices, ¹³C,¹⁵N-labeled standards are the superior choice.[3] |
Applications and Experimental Workflows
This compound is a versatile tool with applications in several key research areas. Below are detailed experimental workflows illustrating its use.
Quantitative Amino Acid Analysis using LC-MS/MS
This workflow outlines the use of this compound as an internal standard for the accurate quantification of isoleucine in biological samples.
Experimental Protocol:
-
Sample Preparation:
-
To a 50 µL aliquot of the biological sample (e.g., plasma, urine), add a known concentration of this compound internal standard.[6]
-
Precipitate proteins by adding 150 µL of methanol and vortexing.[6]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. Derivatization can be performed if necessary to improve chromatographic separation and sensitivity.[6]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm) with a gradient elution.[6]
-
A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]
-
Detect the analyte and internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimized MRM transitions for isoleucine and this compound are used for selective and sensitive detection.[7]
-
-
Data Analysis:
-
Integrate the peak areas of the analyte (native isoleucine) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Metabolic Flux Analysis (MFA) of Branched-Chain Amino Acids (BCAAs)
This compound can be used as a tracer to investigate the metabolic fate of isoleucine and its contribution to central carbon metabolism.
Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium until they reach a metabolic steady state.[8]
-
Replace the medium with one containing this compound as a tracer.
-
Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.[8]
-
Harvest the cells and quench metabolism rapidly.
-
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites using a suitable solvent system.
-
For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell lysate.[8]
-
Analyze the isotopic labeling patterns of isoleucine and other downstream metabolites (e.g., TCA cycle intermediates) using GC-MS or LC-MS/MS.[8][9]
-
-
Data Analysis and Flux Calculation:
-
Perform Mass Isotopomer Distribution Analysis (MIDA) to determine the extent of ¹³C and ¹⁵N incorporation into various metabolites.
-
Use computational software to fit the labeling data to a metabolic network model and estimate the intracellular metabolic fluxes.[9]
-
Tracing Isoleucine's Role in mTOR Signaling
Recent studies have shown that isoleucine, like leucine, can independently regulate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation.[10] this compound can be used as a tracer to investigate how isoleucine is utilized in cells and how its metabolism is linked to the activation of the mTORC1 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Isoleucine-13C6,15N and Deuterated Isoleucine in NMR Spectroscopy
In the realm of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is an indispensable tool for elucidating the structure, dynamics, and interactions of proteins. For researchers studying complex biological systems, the choice of isotopic labeling strategy is critical and can significantly impact the quality and interpretability of the NMR data. This guide provides an objective comparison between two common labeling schemes for the amino acid isoleucine: uniform ¹³C and ¹⁵N labeling (L-Isoleucine-¹³C₆,¹⁵N) and deuteration.
The selection between these methods hinges on the size of the protein under investigation and the specific scientific questions being addressed. While uniform ¹³C/¹⁵N labeling is a cornerstone for resonance assignment in smaller proteins, deuteration becomes essential for mitigating the effects of rapid signal relaxation in larger macromolecules.[1][2][3][4]
Performance Comparison: L-Isoleucine-¹³C₆,¹⁵N vs. Deuterated Isoleucine
The differential impact of these labeling strategies on key NMR parameters is summarized below. The primary advantage of deuteration lies in its ability to reduce proton-driven spin relaxation, which is a major source of line broadening in large proteins.[2][3] Conversely, ¹³C and ¹⁵N labels are essential for the suite of heteronuclear experiments required for backbone and side-chain assignments.[][6]
| Feature | L-Isoleucine-¹³C₆,¹⁵N (in a fully protonated protein) | Deuterated Isoleucine (in a largely deuterated protein) | Rationale & Key Applications |
| Primary Application | Resonance assignment, structural studies of small to medium-sized proteins (<25 kDa).[][6] | Structural and dynamic studies of large proteins (>25 kDa).[1][4] | ¹³C/¹⁵N enables through-bond scalar coupling-based experiments. Deuteration reduces dipolar relaxation, narrowing lines.[2][3] |
| Signal Linewidth | Broader, especially in larger proteins due to efficient relaxation.[2] | Narrower, due to reduced ¹H-¹H dipolar interactions and slower relaxation rates.[3][4] | Slower molecular tumbling in large proteins leads to rapid transverse relaxation, which is mitigated by replacing protons with deuterons.[4] |
| Spectral Resolution | Can be poor in large proteins due to significant peak overlap.[2] | Significantly improved due to narrower linewidths.[3] | Reduced signal broadening minimizes overlap, allowing more resonances to be resolved. |
| Sensitivity | Decreases significantly with increasing molecular weight.[2] | Enhanced for larger systems, as narrower lines result in higher peak heights.[1][3] | Deuteration can lead to a two-fold decrease in amide proton transverse relaxation rates, improving sensitivity.[3] |
| Key Experiments | 3D/4D Triple Resonance (HNCA, HNCACB, etc.) for backbone and side-chain assignment.[3][] | Methyl-TROSY, 2D ¹H-¹³C HSQC, NOESY.[7][8][9] | Triple resonance experiments rely on ¹H, ¹³C, and ¹⁵N nuclei. Methyl-TROSY leverages the favorable relaxation properties of methyl groups in a deuterated background.[7][9] |
| Structural Information | Enables detailed backbone and side-chain structure determination via scalar couplings and NOEs. | Provides crucial long-range distance restraints from methyl-methyl NOEs and probes dynamics.[10] | While ¹³C/¹⁵N labeling provides a comprehensive set of constraints for smaller proteins, selective labeling in a deuterated context is powerful for large systems. |
| Cost-Effectiveness | Generally less expensive, utilizing ¹³C-glucose and ¹⁵NH₄Cl. | Can be more expensive due to the cost of D₂O and deuterated precursors.[4] | The cost of deuterated reagents is a practical consideration in designing labeling schemes. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for expressing proteins with either L-Isoleucine-¹³C₆,¹⁵N or selective deuteration with ¹H,¹³C-labeled isoleucine methyl groups.
Protocol 1: Uniform ¹³C,¹⁵N Labeling
This protocol is standard for producing uniformly labeled protein for assignment and structural analysis of smaller proteins.
-
Culture Preparation: A starter culture of E. coli (typically BL21(DE3) strain) transformed with the expression plasmid is grown overnight in LB medium.
-
Minimal Medium Growth: The starter culture is used to inoculate a minimal medium (e.g., M9) containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source.[11]
-
Induction: The culture is grown at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvesting and Purification: The cells are harvested by centrifugation after a period of expression (typically 4-6 hours or overnight at a lower temperature). The protein is then purified from the cell lysate using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
NMR Sample Preparation: The purified, labeled protein is buffer-exchanged into an appropriate NMR buffer (e.g., phosphate or Tris buffer, pH 6.0-7.5) containing 5-10% D₂O for the lock signal.
Protocol 2: Selective Isoleucine (δ1-methyl) ¹H,¹³C-Labeling in a Deuterated Background
This protocol is used to prepare samples for Methyl-TROSY experiments, ideal for studying large proteins.[7][9]
-
Culture Preparation: A starter culture is grown in LB medium.
-
Deuterated Minimal Medium Growth: The starter culture inoculates M9 minimal medium prepared with 99.9% D₂O. The primary carbon source is deuterated glucose (²H,¹³C-glucose), and the nitrogen source is ¹⁵NH₄Cl.[9]
-
Precursor Addition and Induction: The culture is grown to an OD₆₀₀ of 0.6-0.8. Approximately 1 hour before induction with IPTG, a labeled precursor for isoleucine δ1-methyl group synthesis, α-ketobutyrate (¹³C-methyl, 3,3-²H₂), is added to the medium (typically at a concentration of 80-100 mg/L).[10][12]
-
Harvesting and Purification: Cells are harvested and the protein is purified as described in Protocol 1. A critical step is to perform the purification and final buffer exchange in H₂O-based buffers to ensure that exchangeable amide protons are back-exchanged to ¹H.[4][9]
-
NMR Sample Preparation: The final sample is prepared in a protonated NMR buffer, typically without any added D₂O, as the experiment observes ¹H-¹³C correlations.
Visualizing the Logic and Workflows
Diagrams created using Graphviz can help to clarify the decision-making process and experimental workflows involved in choosing a labeling strategy.
Caption: Decision logic for choosing an isotopic labeling strategy based on protein size.
Caption: Workflow for preparing a selectively labeled sample for Methyl-TROSY NMR.
Conclusion
The choice between L-Isoleucine-¹³C₆,¹⁵N and deuterated isoleucine is not a matter of one being universally superior, but rather a strategic decision dictated by the specific goals of the NMR study and the physical properties of the protein. For smaller proteins where complete resonance assignment is the goal, uniform ¹³C,¹⁵N labeling is the method of choice. For larger proteins and protein complexes, deuteration is a necessity to overcome the challenges of rapid relaxation.[1][4] The development of techniques like Methyl-TROSY, which combines deuteration with selective protonation of methyl groups, has pushed the size limits of solution NMR into the megadalton range, opening up new frontiers in the study of complex biological machinery.[7][8] Researchers must weigh the performance benefits against factors like cost and the complexity of sample preparation to select the optimal labeling strategy for their system.
References
- 1. The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. users.cs.duke.edu [users.cs.duke.edu]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Improved strategy for isoleucine 1H/13C methyl labeling in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 11. portlandpress.com [portlandpress.com]
- 12. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Precision and Accuracy in L-Isoleucine-13C6,15N Quantification: A Comparative Guide
The accurate and precise quantification of L-Isoleucine is critical for researchers, scientists, and drug development professionals engaged in metabolomics, proteomics, and various biomedical research fields. The use of stable isotope-labeled L-Isoleucine-13C6,15N as an internal standard is a cornerstone of robust analytical methodologies, enabling the mitigation of matrix effects and ensuring high-quality data.[1][2] This guide provides a comparative overview of the performance of common analytical techniques for the quantification of L-Isoleucine, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The choice of analytical platform significantly impacts the accuracy and precision of L-Isoleucine quantification. The following tables summarize the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS for Branched-Chain Amino Acid (BCAA) Quantification
| Parameter | Performance | Source |
| Limit of Detection (LOD) | 4 ng/mL for Isoleucine | [2] |
| Limit of Quantification (LOQ) | 8 ng/mL for Isoleucine | [2] |
| Intra-day Precision (%CV) | < 6% for BCAAs | [2] |
| Inter-day Precision (%CV) | < 6% for BCAAs | [2] |
| Accuracy (Recovery) | 97 to 113% | [2] |
Table 2: Performance Characteristics of GC-MS for Amino Acid Quantification
| Parameter | Performance | Source |
| Limit of Detection (LOD) | 1 ng of amino acid injected | |
| Intra-assay Precision (%CV) | 5.1% to 14.0% | [3] |
| Inter-assay Precision (%CV) | 6.3% to 16.6% | [3] |
| Accuracy | Lower than 11% for methionine (as a representative amino acid) |
Note: The data in these tables are compiled from different studies and may not be directly comparable due to variations in experimental conditions and validation protocols.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable quantification. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
LC-MS/MS Method for BCAA Quantification in Human Serum
This method is designed for the simultaneous quantitative determination of trimethylamine-N-oxide and branched-chain amino acids in human serum.[2]
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of serum, add 200 µL of methanol containing the stable isotope-labeled internal standards (including this compound).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A system capable of delivering accurate and precise gradients.
-
Column: A C18-PFP column is suitable for the separation of the analytes.[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A tandem mass spectrometer operated in the positive electrospray ionization (ESI) mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. The specific precursor-to-product ion transitions for isoleucine and its labeled internal standard would be optimized.
GC-MS Method for Amino Acid Quantification
This protocol is a general procedure for the analysis of amino acids in biological samples and requires derivatization to increase the volatility of the analytes.[4]
1. Sample Preparation and Derivatization:
-
Internal Standard Addition: Add a known amount of the stable isotope-labeled internal standard (e.g., this compound) to the sample.
-
Purification: Utilize ion-exchange chromatography to purify the amino acids from the sample matrix.
-
Derivatization: A two-step derivatization process is employed to create trifluoroacetyl ester derivatives of the amino acids.
-
Esterification: React the amino acids with an acidified alcohol (e.g., 3 M HCl in n-butanol) at an elevated temperature.
-
Acylation: React the resulting esters with trifluoroacetic anhydride (TFAA).
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A medium-polarity, low-bleed capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient to ensure the separation of the derivatized amino acids.
-
Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring specific ions for each amino acid and its corresponding internal standard.
Visualizing Workflows and Pathways
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of L-Isoleucine using LC-MS/MS with a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to L-Isoleucine-13C6,15N: A Comparative Analysis of Leading Suppliers
For researchers in metabolic studies, proteomics, and drug development, the purity and isotopic enrichment of stable isotope-labeled compounds like L-Isoleucine-13C6,15N are paramount for generating accurate and reproducible data. This guide offers a comparative analysis of prominent suppliers of this compound, providing a summary of their product specifications. Furthermore, it details standardized experimental protocols for in-house verification of chemical and isotopic purity, ensuring the quality and reliability of your research materials.
Supplier Specification Overview
The following table summarizes the product specifications for this compound as advertised by leading suppliers in the field. This data is based on information available on their respective websites and product pages. For lot-specific information, it is always recommended to request a Certificate of Analysis (CoA) directly from the supplier.
| Supplier | Product Number | Isotopic Enrichment (¹³C) | Isotopic Enrichment (¹⁵N) | Chemical Purity | CAS Number |
| Sigma-Aldrich | 608092 | 98 atom % | 98 atom % | ≥95% (CP) | 202468-35-7 |
| Cambridge Isotope Laboratories, Inc. | CNLM-561-H | 99% | 99% | ≥98% | 202468-35-7 |
| MedChemExpress | HY-112375S | Not explicitly stated | Not explicitly stated | >98% | 202468-35-7 |
Note: "CP" denotes chemical purity. The information for MedChemExpress does not specify the individual isotopic enrichment for ¹³C and ¹⁵N. Researchers should confirm these details with the supplier.
Experimental Protocols for Quality Verification
To empower researchers to independently verify the quality of their this compound, this section provides detailed protocols for determining chemical and isotopic purity using common analytical techniques.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the chemical purity of this compound and detecting any unlabeled isoleucine or other amino acid impurities.
A. Materials and Reagents:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reference standard of unlabeled L-Isoleucine
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
B. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
C. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Prepare a similar solution of the unlabeled L-Isoleucine reference standard.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of a major peak corresponding to L-Isoleucine.
-
Calculate the chemical purity by determining the area of the main peak as a percentage of the total peak area.
-
Compare the retention time with the unlabeled L-Isoleucine standard to confirm identity.
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol describes the use of high-resolution mass spectrometry to confirm the isotopic enrichment of this compound.
A. Materials and Reagents:
-
This compound sample
-
Mass spectrometry-grade water
-
Mass spectrometry-grade methanol
-
Formic acid
B. Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF) with an electrospray ionization (ESI) source
C. Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a solution of 50:50 water:methanol with 0.1% formic acid to a final concentration of approximately 10 µg/mL.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or use a liquid chromatography system for introduction.
-
Acquire data in positive ion mode, scanning a mass range that includes the theoretical masses of unlabeled and fully labeled L-Isoleucine.
-
The theoretical monoisotopic mass of unlabeled L-Isoleucine ([M+H]⁺) is approximately 132.102 g/mol .
-
The theoretical monoisotopic mass of this compound ([M+H]⁺) is approximately 139.122 g/mol .
-
-
Data Analysis:
-
Examine the mass spectrum for the ion corresponding to this compound.
-
Calculate the isotopic enrichment by comparing the intensity of the peak for the fully labeled molecule to the intensity of any peaks corresponding to partially labeled or unlabeled molecules.
-
The isotopic distribution of the target ion should be compared to the theoretical distribution for the specified enrichment level.
-
Visualizing Experimental Workflow and Biological Context
To further aid researchers, the following diagrams, created using Graphviz, illustrate the experimental workflow for supplier comparison and a relevant biological pathway involving isoleucine.
Caption: Experimental workflow for comparing this compound suppliers.
Caption: Simplified catabolic pathway of L-Isoleucine.
Establishing Linearity in Quantitative Analysis: A Guide to Using L-Isoleucine-¹³C₆,¹⁵N Standards
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, establishing the linearity of an analytical method is paramount for accurate and reliable results. This guide provides a comprehensive comparison of L-Isoleucine-¹³C₆,¹⁵N as a stable isotope-labeled (SIL) internal standard for the quantification of L-Isoleucine, offering supporting experimental data and detailed protocols.
Stable isotope dilution mass spectrometry (SID-MS) is a gold standard for quantification, and the choice of internal standard is critical to the method's success.[1][2] L-Isoleucine-¹³C₆,¹⁵N, a non-radioactive, isotopically enriched form of L-Isoleucine, serves as an ideal internal standard due to its chemical and physical similarity to the endogenous analyte.[1] Its use allows for the correction of variability during sample preparation, chromatography, and ionization, leading to enhanced precision and accuracy.[1]
Performance Characteristics of L-Isoleucine-¹³C₆,¹⁵N
The performance of an analytical method is defined by several key parameters, including linearity, the limit of detection (LOD), and the limit of quantification (LOQ). The following table summarizes these characteristics for the quantification of L-Isoleucine using its ¹³C₆,¹⁵N-labeled internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.
| Parameter | Value | Method | Reference |
| Linearity Range | 2.0 - 1500 µM | LC-MS/MS | [3] |
| 20 - 500 µM | LC-MS/MS | [4] | |
| 5 - 500 µM | LC-MS/MS | [5][6] | |
| Coefficient of Determination (r²) | > 0.99 | LC-MS/MS | [4][7] |
| Limit of Detection (LOD) | 0.60 µM | LC-MS/MS | [3] |
| Limit of Quantification (LOQ) | 2.0 µM | LC-MS/MS | [3] |
| 0.7 µmol/l | LC-MS/MS | [8] |
Comparison with Alternative Methods
While SID-MS with L-Isoleucine-¹³C₆,¹⁵N is a robust method, other techniques are available for amino acid analysis. The choice of method often depends on the specific application, required sensitivity, and available instrumentation.
| Method | Principle | Internal Standard | Advantages | Disadvantages |
| LC-MS/MS with L-Isoleucine-¹³C₆,¹⁵N | Stable Isotope Dilution | L-Isoleucine-¹³C₆,¹⁵N | High specificity and accuracy, corrects for matrix effects and procedural losses.[1] | Requires access to a mass spectrometer and isotopically labeled standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization followed by GC separation and MS detection. | Various stable isotope-labeled amino acids. | High chromatographic resolution, suitable for volatile compounds. | Requires derivatization, which can introduce variability.[9][10] |
| LC-MS/MS with iTRAQ® Labeling | Isobaric tagging of primary amines for relative and absolute quantification. | iTRAQ® reagents with different reporter ions. | Multiplexing capabilities, allowing for simultaneous analysis of multiple samples. | Derivatization can be complex and may not be suitable for all amino acids.[9][10] |
| Amino Acid Analyzer (AAA) | Ion-exchange chromatography with post-column ninhydrin derivatization and UV detection. | Not typically used. | Well-established, robust method. | Lower throughput, less specific than MS-based methods.[9][10] |
Experimental Protocols
Establishing a Calibration Curve for L-Isoleucine using L-Isoleucine-¹³C₆,¹⁵N
This protocol outlines the general steps for creating a calibration curve to determine the linear dynamic range for the quantification of L-Isoleucine.
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of unlabeled L-Isoleucine at a high concentration (e.g., 10 mM) in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare a stock solution of the L-Isoleucine-¹³C₆,¹⁵N internal standard at a fixed concentration (e.g., 1 mM) in the same solvent.
2. Preparation of Calibration Standards:
-
Perform serial dilutions of the unlabeled L-Isoleucine stock solution to create a series of calibration standards with concentrations spanning the expected analytical range (e.g., 1 µM to 2000 µM).
-
To each calibration standard, add a constant amount of the L-Isoleucine-¹³C₆,¹⁵N internal standard solution. The final concentration of the internal standard should be consistent across all calibration points.
3. Sample Preparation (if applicable):
-
For biological samples, perform a protein precipitation step by adding a solvent like methanol or acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared calibration standards and any quality control (QC) samples onto the LC-MS/MS system.
-
The liquid chromatography step separates L-Isoleucine from other matrix components.
-
The tandem mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled L-Isoleucine and the L-Isoleucine-¹³C₆,¹⁵N internal standard.
5. Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte (unlabeled L-Isoleucine) to the internal standard (L-Isoleucine-¹³C₆,¹⁵N).
-
Plot the peak area ratio against the corresponding concentration of the unlabeled L-Isoleucine.
-
Perform a linear regression analysis on the data points. The linearity of the method is confirmed if the coefficient of determination (r²) is close to 1 (typically ≥ 0.99).[4][7] The range over which the plot is linear defines the dynamic range of the assay.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in establishing linearity.
Caption: Experimental workflow for establishing linearity.
Caption: Logical relationship of internal standard use.
By following these guidelines and protocols, researchers can confidently establish the linearity of their analytical methods for L-Isoleucine quantification using L-Isoleucine-¹³C₆,¹⁵N standards, ensuring the generation of high-quality, reproducible data.
References
- 1. iroatech.com [iroatech.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of L-Isoleucine-13C6,15N: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of all laboratory chemicals, including isotopically labeled compounds like L-Isoleucine-13C6,15N, is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe and logistical management of this compound waste.
Initial Safety Assessment:
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for its disposal protocol. As a stable, non-radioactive isotopically labeled amino acid, its disposal procedure aligns with that of standard, non-labeled L-Isoleucine and other non-hazardous chemical waste.[]
It is crucial to never mix non-hazardous waste with hazardous waste, as this would require the entire mixture to be treated as hazardous, leading to increased disposal costs and regulatory complexity.[3]
Quantitative Data Summary
The following table summarizes the key identification and safety information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 201740-82-1 | [1] |
| Molecular Formula | ¹³C₆H₁₃¹⁵NO₂ | Adapted from[4] |
| Appearance | White to off-white solid | [3][5] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Use | Laboratory chemicals, Synthesis of substances | [1] |
Experimental Protocols: Standard Disposal Procedure
The following is a step-by-step guide for the proper disposal of this compound. This procedure is based on general guidelines for non-hazardous laboratory waste and must be adapted to comply with all institutional and local regulations.
Step 1: Institutional and Local Regulation Review
Before proceeding, consult your institution's Environmental Health and Safety (EH&S) department or equivalent authority to confirm the specific disposal procedures for non-hazardous chemical waste. Local regulations may have specific requirements that supersede general guidelines.
Step 2: Waste Segregation
Ensure that waste this compound is not mixed with any hazardous materials, such as flammable solvents, corrosive agents, reactive chemicals, or toxic substances.
Step 3: Container Selection and Labeling
-
Solid Waste: Place solid this compound waste in a well-labeled, sealed container. The container should be clearly marked as "Non-Hazardous Waste" and identify the contents (this compound).
-
Aqueous Solutions: For aqueous solutions of this compound, determine the appropriate disposal method based on institutional guidelines. Some institutions may permit drain disposal for small quantities of non-hazardous, water-soluble substances with a neutral pH. However, this is subject to strict limitations and prior approval. If drain disposal is not permitted, collect the solution in a sealed, labeled container.
Step 4: Final Disposal
-
Solid Waste: Following institutional procedures, the sealed container of solid this compound waste can typically be disposed of in the regular laboratory trash.
-
Aqueous Solutions: If not permitted for drain disposal, the container of aqueous this compound waste should be handled according to your institution's non-hazardous chemical waste stream.
Step 5: Empty Container Disposal
Empty containers that previously held this compound should be thoroughly rinsed with water. The rinsate can typically be disposed of down the drain. Once cleaned, the container labels should be defaced or removed, and the container can be discarded with regular laboratory glass or plastic waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling L-Isoleucine-¹³C₆,¹⁵N
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds such as L-Isoleucine-¹³C₆,¹⁵N is paramount for both laboratory safety and the integrity of experimental results. While L-Isoleucine-¹³C₆,¹⁵N is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling L-Isoleucine-¹³C₆,¹⁵N, ensuring a safe laboratory environment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a clean lab coat to prevent skin exposure.[2][3] Change gloves frequently, especially after handling the compound.[3] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically required.[2] If dust is generated, a NIOSH-approved respirator may be necessary. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures can vary, with some suppliers suggesting refrigeration (+2°C to +8°C) and others -20°C for long-term stability.[5][6]
-
Keep the container tightly closed when not in use.
2. Preparation and Handling:
-
Handle the compound in a designated area, such as a laboratory fume hood or a clean, dedicated workspace, to avoid inhalation of any dust and to prevent contamination.[3]
-
Use dedicated and clean spatulas, weigh boats, and other equipment.
-
Avoid generating dust. If the material is a powder, handle it gently.
-
After handling, wash hands thoroughly with soap and water.
3. In Case of a Spill:
-
For minor spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable, labeled container for disposal.
-
Clean the spill area with appropriate cleaning agents.
Disposal Plan
Waste material must be disposed of in accordance with local, state, and federal regulations. As L-Isoleucine-¹³C₆,¹⁵N is not classified as hazardous, it can typically be disposed of as non-hazardous solid waste. However, it is crucial to consult your institution's specific waste disposal guidelines. Do not mix with other waste streams unless explicitly permitted.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of L-Isoleucine-¹³C₆,¹⁵N from receipt to disposal.
Caption: Workflow for handling L-Isoleucine-¹³C₆,¹⁵N.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.1 [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
